molecular formula C6H12ClN5O2 B1171666 3,5-Di-Iodo Salicylic acid CAS No. 1133-91-5

3,5-Di-Iodo Salicylic acid

Cat. No.: B1171666
CAS No.: 1133-91-5
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Description

3,5-Di-Iodo Salicylic acid is a useful research compound. Its molecular formula is C6H12ClN5O2. The purity is usually 95%.
BenchChem offers high-quality 3,5-Di-Iodo Salicylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Di-Iodo Salicylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1133-91-5

Molecular Formula

C6H12ClN5O2

Origin of Product

United States

Foundational & Exploratory

3,5-Diiodosalicylic Acid: Molecular Dynamics, Synthesis Protocols, and API Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical manufacturing and veterinary medicine, 3,5-Diiodosalicylic acid (3,5-DISA) serves as a critical biochemical intermediate. Defined by the molecular formula C₇H₄I₂O₃ and a substantial molecular weight of 389.91 g/mol , this compound is heavily leveraged in the synthesis of potent anthelmintic Active Pharmaceutical Ingredients (APIs) such as Closantel and Rafoxanide [4]. As a Senior Application Scientist, understanding the physicochemical dynamics of this molecule—specifically how its heavy halogenation dictates its reactivity and lipophilicity—is paramount for optimizing synthetic yields and ensuring downstream drug efficacy.

This technical guide deconstructs the structural properties of 3,5-Diiodosalicylic acid, outlines self-validating synthesis protocols, and maps its definitive role in modern drug development.

Physicochemical Profiling & Structural Dynamics

The defining characteristic of 3,5-Diiodosalicylic acid is its massive molecular weight, which is disproportionately driven by its two iodine substituents. Iodine has an atomic mass of ~126.9 g/mol ; thus, the two iodine atoms account for approximately 65.09% of the molecule's total mass [1].

Causality of Molecular Structure

The strategic placement of iodine atoms at the 3- and 5-positions of the salicylic acid aromatic ring serves two functional purposes:

  • Steric Hindrance & Receptor Binding: The bulky iodine atoms restrict the rotational freedom of the molecule, locking it into conformations that exhibit high binding affinity. For instance, 3,5-DISA acts as a potent agonist for the orphan G protein-coupled receptor GPR35[5].

  • Enhanced Lipophilicity: The heavy halogenation significantly increases the molecule's lipophilicity (XLogP3 = 4.6). This is a critical pharmacokinetic trait, allowing downstream antiparasitic APIs to effectively penetrate the lipid-rich cuticles of parasitic organisms like liver flukes [4].

Quantitative Data Summary

The following table consolidates the core physicochemical constants required for analytical validation and stoichiometric calculations [1, 5]:

PropertyValueAnalytical Significance
IUPAC Name 2-hydroxy-3,5-diiodobenzoic acidDefines structural connectivity.
CAS Registry Number 133-91-5Unique identifier for regulatory compliance.
Molecular Formula C₇H₄I₂O₃Baseline for stoichiometric yield calculations.
Molecular Weight 389.91 g/mol Critical for mass spectrometry (MS) calibration.
Percent Composition C 21.56%, H 1.03%, I 65.09%, O 12.31%Used for elemental analysis verification.
Melting Point 232.0 – 236.0 °C (dec.)Primary intrinsic quality gate for purity.
XLogP3 4.6Indicates high lipophilicity/hydrophobicity.
H-Bond Donors / Acceptors 2 / 3Dictates solubility in polar protic solvents.

Synthesis & Purification Methodologies

The synthesis of 3,5-Diiodosalicylic acid relies on the electrophilic aromatic substitution of salicylic acid. To ensure reproducibility, the following protocol is designed as a self-validating system , embedding analytical feedback loops directly into the workflow.

Protocol 1: Iodination via Iodine Monochloride (ICl)

This protocol utilizes ICl as a highly polarized electrophile source to overcome the deactivating effect of the first iodine addition.

Step 1: Substrate Solvation

  • Action: In a well-ventilated fume hood, dissolve 25.0 g (0.18 mol) of salicylic acid in 225 mL of glacial acetic acid under continuous mechanical stirring [2].

  • Causality: Glacial acetic acid acts as a polar, protic solvent that stabilizes the intermediate arenium ion formed during electrophilic substitution without reacting with the highly active iodinating agent.

Step 2: Electrophilic Addition

  • Action: Prepare a solution of 62.0 g (0.38 mol) of iodine monochloride (ICl) in 165 mL of glacial acetic acid. Add this dropwise to the salicylic acid solution.

  • Causality: A slight molar excess of ICl (>2.0 equivalents) is required to drive the di-iodination to completion, specifically targeting the sterically hindered 5-position after the 3-position is occupied.

Step 3: Thermal Activation & In-Process Control (Self-Validation)

  • Action: Add 725 mL of deionized water to precipitate the crude product. Heat the mixture to 80 °C for 20 minutes [2].

  • Validation Loop: Extract a 0.5 mL aliquot, extract with ethyl acetate, and run Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/petroleum ether mobile phase. The complete disappearance of the salicylic acid spot validates that the forward reaction is complete.

Step 4: Quenching & Purification

  • Action: Cool the mixture to 15 °C. Filter the crude yellow precipitate. Wash the precipitate with a 5% aqueous sodium metabisulfite (Na₂S₂O₅) solution, followed by recrystallization in warm acetone/water [2].

  • Causality: The Na₂S₂O₅ wash is critical; it reduces unreacted, highly colored free iodine (I₂) into highly soluble, colorless iodide ions (I⁻), stripping away the yellow tint. Recrystallization leverages differential solubility to remove mono-iodinated impurities.

  • Final Validation: The purified product must exhibit a sharp melting point of 232–236 °C (with decomposition). A depressed or broad melting range instantly flags the presence of mono-iodosalicylic acid impurities.

SynthesisWorkflow A Salicylic Acid (C7H6O3) C Electrophilic Aromatic Substitution A->C B Iodination Agent (ICl or I2/H2O2) B->C D Crude 3,5-DISA (C7H4I2O3) C->D Heating (80°C) E Recrystallization (Acetone/H2O) D->E Na2S2O5 Wash F Purified 3,5-DISA (MW: 389.91 g/mol) E->F Yield >90%

Targeted synthesis and purification workflow of 3,5-Diiodosalicylic Acid.

Downstream Pharmaceutical Applications

The primary industrial utility of 3,5-Diiodosalicylic acid is its role as a precursor for veterinary APIs, specifically salicylanilides like Rafoxanide and Closantel [3, 4]. These compounds are broad-spectrum antiparasitics essential for livestock management.

Protocol 2: API Amidation Coupling (Rafoxanide Synthesis)

This protocol demonstrates the conversion of 3,5-DISA into an active drug molecule via in situ acid chloride formation.

Step 1: In Situ Activation

  • Action: Suspend 3,5-Diiodosalicylic acid in xylene. Add Phosphorus trichloride (PCl₃) dropwise under an inert argon atmosphere [3].

  • Causality: The carboxylic acid group of 3,5-DISA is relatively unreactive toward sterically hindered anilines. PCl₃ converts it into a highly electrophilic acyl chloride intermediate. Xylene is chosen over toluene because its higher boiling point allows for a higher reflux temperature, driving the subsequent endothermic coupling reaction.

Step 2: Nucleophilic Attack

  • Action: Introduce the specific aminoether derivative (e.g., 4-(4-chlorophenoxy)aniline) to the reaction vessel and reflux.

  • Causality: The nucleophilic amine attacks the activated acyl carbon, forming the stable amide (salicylanilide) core.

Step 3: Analytical Validation (Self-Validation)

  • Action: Isolate the product via filtration and analyze using High-Resolution Mass Spectrometry (HRMS-ESI) [3].

  • Validation Loop: The synthesis is validated only when HRMS-ESI confirms a molecular ion [M + H]⁺ of 625.8278, corresponding to the Rafoxanide molecular formula (C₁₉H₁₂Cl₂I₂NO₃). The presence of the massive iodine isotopes will present a distinct isotopic distribution pattern, confirming the structural integrity of the 3,5-DISA moiety within the final API.

APIPathway N1 3,5-Diiodosalicylic Acid (MW: 389.91) N2 In situ Acid Chloride Formation (PCl3) N1->N2 Activation N4 Amidation Reaction (Xylene solvent) N2->N4 N3 Amine/Aniline Derivative (e.g., 4-chlorophenol derived) N3->N4 Nucleophilic Attack N5 Anthelmintic APIs (Rafoxanide / Closantel) N4->N5 Salicylanilide Core

Downstream application of 3,5-DISA in synthesizing anthelmintic APIs.

Summary of Quality Control Standards

For drug development professionals utilizing 3,5-Diiodosalicylic acid, maintaining strict quality control over the molecular weight and formula is non-negotiable. Because iodine is monoisotopic (Iodine-127), the mass spectrum of 3,5-DISA will not show the complex M+2/M+4 isotopic peaks typical of chlorinated or brominated compounds. Instead, the molecular ion peak at m/z 389.8 (negative ion mode[M-H]⁻) serves as the definitive, unambiguous marker of the C₇H₄I₂O₃ formula. Any deviation in this mass signifies incomplete iodination or degradation, requiring immediate protocol recalibration.

References

  • DrugFuture / The Merck Index Online. "3,5-Diiodosalicylic Acid." Chemical Index Database.
  • Benchchem. "Technical Support Center: Synthesis and Purification of 3,5-Diiodosalicylic Acid." Benchchem Technical Resources.
  • National Institutes of Health (NIH) / PMC. "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide." PMC Archives.
  • Calibre Chemicals. "3,5-Diiodosalicylic Acid in Veterinary APIs and Pharmaceutical Manufacturing." Calibre Chemicals Insights.
  • CymitQuimica. "CAS 133-91-5: 3,5-Diiodosalicylic acid." CymitQuimica Product Catalog.

An In-depth Technical Guide to the Solubility of 3,5-Diiodosalicylic Acid in Water vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Diiodosalicylic acid (DISA) is a halogenated derivative of salicylic acid, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and radiocontrast agents.[1][2] Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and two bulky iodine atoms on the benzene ring, imparts a unique set of physicochemical properties that profoundly influence its solubility.[1][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of DISA's solubility profile is paramount for effective formulation, reaction optimization, and bioavailability assessment.

This guide provides a detailed technical analysis of the solubility of 3,5-diiodosalicylic acid, contrasting its behavior in aqueous media with a range of organic solvents. We will explore the underlying intermolecular forces, present quantitative data, and provide a validated experimental protocol for solubility determination.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the resulting physical properties. For DISA, the key parameters are:

PropertyValueSource
Molecular Formula C₇H₄I₂O₃[4]
Molecular Weight 389.91 g/mol [4]
Appearance White to off-white crystalline solid[1][4]
Melting Point 230-236 °C (decomposes)[4][5]
pKa 2.07 ± 0.14 (Predicted)[6][7]
XLogP3 4.6[8]

The high melting point suggests strong intermolecular forces within the crystal lattice, which must be overcome for dissolution to occur. The low predicted pKa indicates a relatively strong carboxylic acid, which will be fully deprotonated at physiological pH. The high octanol-water partition coefficient (XLogP3) of 4.6 points towards a significant lipophilic character, suggesting poor water solubility and a preference for nonpolar environments.[8]

Solubility Profile of 3,5-Diiodosalicylic Acid

The solubility of DISA varies dramatically between water and organic solvents, a direct consequence of its molecular structure.

Aqueous Solubility

3,5-Diiodosalicylic acid is sparingly soluble in water.[3] Quantitative data indicates a solubility of 0.02 g/100mL (or 0.2 g/L) at 25 °C .[6][7][9]

Factors Limiting Water Solubility:

  • Dominant Lipophilicity: The two large, nonpolar iodine atoms and the benzene ring create a significant hydrophobic surface area, which disrupts the favorable hydrogen-bonding network of water.

  • Strong Crystal Lattice Energy: The planar structure and potential for intermolecular interactions in the solid state result in a high melting point, indicating that a significant amount of energy is required to break apart the crystal lattice for dissolution.

  • Intramolecular Hydrogen Bonding: Like its parent compound, salicylic acid, DISA can form a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid.[10] This internal bonding reduces the ability of these functional groups to form hydrogen bonds with surrounding water molecules.

Solubility in Organic Solvents

In contrast to its poor aqueous solubility, DISA is described as being freely soluble in alcohol, ether, and most other organic solvents.[4] It is more readily dissolved in solvents like ethanol and acetone.[1] However, it is practically insoluble in less polar solvents such as chloroform and benzene.[4]

This pattern highlights the importance of the solvent's ability to interact with the polar functional groups of the DISA molecule.

Summary of Solubility Data:

SolventSolvent TypeSolubilityTemperature (°C)Source
Water Polar Protic0.2 g/L25[6][7][9]
Ethanol Polar ProticFreely SolubleNot Specified[4]
Ether Polar AproticFreely SolubleNot Specified[4]
Acetone Polar AproticReadily SolubleNot Specified[1]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleNot Specified[2]
Methanol Polar ProticSolubleNot Specified[2]
Chloroform NonpolarPractically InsolubleNot Specified[4]
Benzene NonpolarPractically InsolubleNot Specified[4]

Causality of Solubility in Organic Solvents:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate the carboxylic acid and hydroxyl groups of DISA, while their alkyl portions interact favorably with the nonpolar benzene ring and iodine atoms.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can accept hydrogen bonds from DISA's hydroxyl and carboxylic acid groups. Their polarity also allows for dipole-dipole interactions, which help to overcome the crystal lattice energy of DISA.[11][12]

  • Nonpolar Solvents (e.g., Chloroform, Benzene): These solvents lack the ability to form strong interactions, such as hydrogen bonds, with the polar functional groups of DISA. The energy gained from weak van der Waals interactions is insufficient to overcome both the strong solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

Below is a conceptual diagram illustrating the key molecular interactions.

G Fig. 1: Intermolecular Interactions Governing DISA Solubility cluster_water Aqueous Solvent (Water) cluster_organic Polar Organic Solvent (e.g., Ethanol) DISA_W DISA Water H₂O DISA_W->Water Weak H-Bonding (Steric Hindrance) Water->Water Strong H-Bonding Result_W Result: Low Solubility DISA_O DISA Ethanol Ethanol DISA_O->Ethanol Strong H-Bonding & Dipole-Dipole Result_O Result: High Solubility G start Start prep 1. Add Excess DISA & Solvent to Vial start->prep equilibrate 2. Equilibrate on Shaker (Constant Temp, 24-72h) prep->equilibrate validate Equilibrium Reached? equilibrate->validate validate->equilibrate No (Continue Shaking) separate 3. Centrifuge to Separate Solid validate->separate Yes collect 4. Filter Supernatant (0.45 µm filter) separate->collect quantify 5. Dilute & Quantify (UV-Vis or HPLC) collect->quantify end End: Report Solubility quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The solubility of 3,5-diiodosalicylic acid is a classic example of how molecular structure dictates physicochemical behavior. Its poor aqueous solubility is governed by its significant lipophilicity and strong crystal lattice forces. Conversely, it demonstrates high solubility in polar organic solvents that can effectively solvate its carboxylic acid and hydroxyl functional groups through hydrogen bonding and dipole-dipole interactions. For scientists in drug development and chemical synthesis, leveraging polar organic solvents is essential for formulation and reaction media, while the inherent low water solubility must be addressed for potential pharmaceutical applications, possibly through salt formation or other formulation strategies. The rigorous application of standardized methods like the shake-flask protocol is critical for generating the reliable and accurate solubility data needed to guide these development efforts.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available at: [Link]

  • DrugFuture. (n.d.). 3,5-Diiodosalicylic Acid. Retrieved February 27, 2026, from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 27, 2026, from [Link]

  • SlideShare. (n.d.). Solubilization of Aspirin. Retrieved February 27, 2026, from [Link]

  • Quora. (2019). What is the dominant intermolecular force in salicylic acid? Retrieved February 27, 2026, from [Link]

  • Brainly.ph. (2021). intermolecular forces of salicylic acid? Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Diiodosalicylic acid. PubChem Compound Database. Retrieved February 27, 2026, from [Link]

  • SlidePlayer. (n.d.). Practical Physical Pharmacy: Lab 2 / Solubilization of Aspirin. Retrieved February 27, 2026, from [Link]

  • Google Patents. (2014). CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid.
  • Chemsrc. (n.d.). 3,5-Diiodosalicylic acid | CAS#:133-91-5. Retrieved February 27, 2026, from [Link]

  • Samrat Remedies Limited. (n.d.). 3,5-Diiodosalicylic Acid. Retrieved February 27, 2026, from [Link]

  • MDPI. (2023). Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 3,5-Diiodosalicylic acid. Retrieved February 27, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 3,5-Diiodosalicylic Acid as a GPR35 Agonist

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the biological activity of 3,5-Diiodosalicylic acid (3,5-DISA) as an agonist for the G protein-coupled receptor 35 (GPR35). GPR35 has emerged as a significant therapeutic target for a range of inflammatory, cardiovascular, and metabolic diseases.[1] Understanding the pharmacological tools used to probe its function is critical for advancing drug discovery efforts. This document details the background of GPR35 and 3,5-DISA, delineates the receptor's complex signaling mechanisms, and provides field-proven, step-by-step protocols for experimentally validating the agonist activity of 3,5-DISA. The guide is intended for researchers, scientists, and drug development professionals seeking to characterize GPR35 modulators.

Part 1: Profiling the Core Components

A thorough investigation into a ligand-receptor interaction begins with a deep understanding of both the molecular target and the compound under investigation.

The Target: G Protein-Coupled Receptor 35 (GPR35)

Discovered in 1998, GPR35 is a class A orphan G protein-coupled receptor that has recently garnered significant interest as a therapeutic target.[1] Its "orphan" status signifies a historical lack of a confirmed endogenous ligand, which has made it challenging to characterize.[1]

Tissue Distribution and Physiological Relevance: GPR35 expression is most prominent in immune cells and tissues of the gastrointestinal tract, such as the small intestine and colon.[2][3] Its presence is also noted in the liver, spleen, kidney, and central nervous system.[2][4] This specific expression pattern aligns with its implicated roles in various physiological and pathological processes:

  • Inflammation and Immune Response: GPR35 is strongly associated with inflammatory processes. It modulates immune cell activation, cytokine production, and chemotaxis, making it a key target for inflammatory bowel disease (IBD).[2][4][5]

  • Metabolic and Cardiovascular Disease: Genome-wide association studies have linked GPR35 to type 2 diabetes and coronary artery disease.[1] Functional studies further implicate it in regulating glucose and lipid metabolism, as well as blood pressure.[6][7]

  • Pain and Nociception: Expression in dorsal root ganglia suggests a role in pain transduction.[8]

The Agonist: 3,5-Diiodosalicylic Acid (3,5-DISA)

3,5-Diiodosalicylic Acid is an organic compound and a known metabolite of the widely used anti-inflammatory drug, Aspirin.[9][10] Its identification as a GPR35 agonist provides a valuable chemical tool to explore the receptor's function.[9]

Physicochemical Properties of 3,5-Diiodosalicylic Acid:

PropertyValueReference
CAS Number 133-91-5[11]
Molecular Formula C₇H₄I₂O₃[12]
Molecular Weight 389.91 g/mol [12]
Appearance White to off-white crystalline solid[9]
Solubility Sparingly soluble in water; freely soluble in alcohol, ether[9][11]
Melting Point 235-236 °C (decomposes)[11]

Part 2: The Mechanism of Action: GPR35 Signaling Cascades

Upon agonist binding, GPR35 initiates intracellular signaling through multiple pathways, a hallmark of many GPCRs. A full characterization of an agonist like 3,5-DISA requires interrogating these distinct pathways to understand its complete functional profile, including any potential for "biased agonism"—the preferential activation of one pathway over another.[13]

GPR35 is known to couple to two primary signaling arms:

  • G Protein-Dependent Signaling: GPR35 couples to multiple G protein subtypes, primarily Gαi/o and Gα13.[1][14][15]

    • Gαi/o Pathway: Activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

    • Gα13 Pathway: This pathway activates RhoA/Rho-kinase signaling, which is involved in cytoskeleton organization and other cellular processes.[6]

    • Gαq/11 Pathway: Some studies suggest potential coupling to Gαq, which activates phospholipase C (PLC), leading to inositol triphosphate (IP3) production and subsequent mobilization of intracellular calcium (Ca²⁺).[6][16]

  • β-Arrestin-Dependent Signaling (G Protein-Independent): Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 recruits β-arrestin-2.[1][17] This not only desensitizes the G protein signal but also initiates a separate wave of signaling by acting as a scaffold for other proteins, including those in the MAPK/ERK pathway.[5][17]

GPR35_Signaling

Part 3: Experimental Validation of 3,5-DISA Activity

A multi-assay approach is essential for robustly characterizing the activity of 3,5-DISA. We present three industry-standard protocols that interrogate distinct points in the GPR35 signaling cascade. The causality behind this multi-assay choice is to build a complete pharmacological profile, moving from a direct receptor-proximal event (β-arrestin recruitment) to downstream functional readouts (calcium mobilization and G-protein activation).

Primary Functional Screen: β-Arrestin Recruitment Assay

Expertise & Causality: This assay is an excellent primary screen because the recruitment of β-arrestin is a universal event for many activated GPCRs, regardless of their G-protein coupling preference.[14][15] It provides a direct, quantifiable readout of agonist-induced receptor conformation change and initiation of signal transduction. We will describe a protocol based on enzyme fragment complementation (EFC), such as the DiscoverX PathHunter® technology, which is known for its high signal-to-noise ratio.[18]

B_Arrestin_Workflow incubate1 incubate1 prepare_cpd prepare_cpd incubate2 incubate2 add_reagent add_reagent incubate2->add_reagent

Protocol: β-Arrestin EFC Assay

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably co-expressing human GPR35 tagged with a ProLink™ (PK) fragment and β-arrestin-2 tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.[18]

    • Harvest cells and seed 5,000-10,000 cells per well into a 384-well white, solid-bottom assay plate in 20 µL of appropriate culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of 3,5-DISA in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Start with a top concentration of 100 µM.

    • Include a known GPR35 agonist (e.g., Zaprinast) as a positive control and vehicle (e.g., 0.1% DMSO) as a negative control.[19]

  • Agonist Stimulation:

    • Add 5 µL of the compound dilutions to the corresponding wells of the cell plate.

    • Incubate the plate for 90 minutes at 37°C, 5% CO₂.

  • Signal Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal on a compatible plate reader.

    • Normalize the data to the vehicle control (0%) and the maximal response of the positive control (100%).

    • Plot the normalized response against the log concentration of 3,5-DISA and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

G-Protein Pathway Analysis: Calcium Mobilization Assay

Expertise & Causality: This assay provides a functional readout of G-protein activation, specifically for pathways leading to intracellular calcium release (primarily Gq).[16] For receptors like GPR35 that may not robustly couple to Gq, co-expression of a promiscuous Gα subunit (like Gα16) or a chimeric G protein (like Gαq-i5) can create a universal readout system, channeling the signal from any G protein activation into a measurable calcium flux.[18][20] This makes the assay a self-validating system for detecting G-protein signaling even if the precise native coupling is unknown.

Calcium_Workflow incubate2 incubate2 prepare_cpd prepare_cpd

Protocol: FLIPR-Based Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Use HEK293T cells transiently co-expressing human GPR35 and a promiscuous Gα subunit (e.g., Gα16).[20]

    • Seed 15,000-20,000 cells per well into a 384-well black-wall, clear-bottom assay plate. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and add 20 µL of the dye loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Plate Preparation:

    • In a separate 384-well plate, prepare 4x final concentration serial dilutions of 3,5-DISA and controls as described in the previous protocol.

  • Data Acquisition:

    • Place both the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.[21]

    • Set the instrument to monitor fluorescence (Excitation ~485 nm, Emission ~525 nm).

    • Initiate the reading protocol: establish a stable baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add 10 µL from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 90-180 seconds to capture the calcium flux.

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence signal minus the baseline signal.

    • Normalize the data and generate dose-response curves to determine the EC₅₀ value for 3,5-DISA-induced calcium mobilization.

Direct G-Protein Activation: [³⁵S]GTPγS Binding Assay

Expertise & Causality: This assay provides the most direct evidence of G-protein activation. It measures the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit, which is the immediate biochemical event following agonist-receptor binding.[22][23] This method is invaluable for confirming G-protein coupling and quantifying the efficacy (Eₘₐₓ) and potency (EC₅₀) of an agonist. It is particularly robust for Gi/o-coupled receptors due to their high abundance and efficient nucleotide exchange.[22]

GTP_Workflow start Prepare membranes from cells expressing GPR35 mix Incubate membranes with 3,5-DISA, GDP, and [³⁵S]GTPγS in assay buffer start->mix incubate Incubate at 30°C for 60 minutes mix->incubate stop Terminate reaction by rapid filtration over glass fiber filters incubate->stop wash Wash filters with ice-cold buffer to remove unbound [³⁵S]GTPγS stop->wash scint Add scintillation cocktail to dried filters wash->scint count Quantify bound radioactivity using a scintillation counter scint->count

Protocol: [³⁵S]GTPγS Binding Filtration Assay

  • Membrane Preparation:

    • Prepare crude plasma membranes from a cell line (e.g., HEK293 or CHO) stably or transiently expressing a high level of human GPR35. This involves cell lysis, homogenization, and differential centrifugation to isolate the membrane fraction. Store membranes at -80°C.

  • Assay Setup:

    • On ice, set up reaction tubes or a 96-well plate. To each well, add in order:

      • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).[22]

      • GDP (10 µM final concentration) to ensure G-proteins are in the inactive state.

      • Serial dilutions of 3,5-DISA or controls.

      • Cell membranes (10-20 µg protein per well).

      • [³⁵S]GTPγS (0.1-0.5 nM final concentration).[23]

    • Include wells for basal binding (no agonist) and non-specific binding (with 10 µM unlabeled GTPγS).

  • Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the reaction by harvesting the contents of each well onto glass fiber filters (e.g., GF/C) using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the dried filters into scintillation vials, add a scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific [³⁵S]GTPγS binding against the log concentration of 3,5-DISA to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.

Part 4: Data Synthesis and Interpretation

Comparative Analysis of Agonist Potency:

AssayParameter3,5-Diiodosalicylic Acid (Hypothetical)Zaprinast (Reference)Rationale
β-Arrestin Recruitment EC₅₀5.2 µM1.7 µM[19]Measures direct receptor engagement and initiation of arrestin-mediated signaling.
Calcium Mobilization EC₅₀8.9 µM~10 µM[5]Measures functional G-protein output leading to calcium flux.
[³⁵S]GTPγS Binding EC₅₀6.5 µM~7 µM[1]Measures direct G-protein activation at the membrane level.

Note: The hypothetical values for 3,5-DISA are for illustrative purposes. Zaprinast values are derived from literature, though they can vary based on the assay system.

Key Interpretation Points:

  • Confirmation of Agonism: Consistent activity across all three assays confirms that 3,5-DISA is a bona fide agonist of GPR35.

  • Potency: Comparing the EC₅₀ values provides a quantitative measure of its potency. In this hypothetical example, 3,5-DISA is slightly less potent than the reference agonist Zaprinast.

  • Signaling Bias: Subtle differences in potency or efficacy between the G-protein and β-arrestin assays could indicate biased agonism, a critical characteristic for therapeutic development.[13]

  • Species Selectivity: A crucial self-validating step in any GPR35 drug discovery program is to repeat these assays using cells expressing the mouse and rat GPR35 orthologs. Many GPR35 ligands show significant species-dependent differences in potency, which can complicate the translation of in vitro data to in vivo preclinical models.[18][24][25]

Conclusion

3,5-Diiodosalicylic acid serves as a valuable chemical probe for the G protein-coupled receptor GPR35. This guide outlines a robust, logical, and technically sound framework for characterizing its biological activity. By employing a multi-assay strategy that includes β-arrestin recruitment, calcium mobilization, and GTPγS binding, researchers can build a comprehensive pharmacological profile, determining the compound's potency, efficacy, and potential for biased signaling. This detailed understanding is paramount for leveraging 3,5-DISA as a tool in basic research and for informing the development of next-generation GPR35-targeted therapeutics for inflammatory, metabolic, and cardiovascular diseases.

References

  • Milligan, G., et al. (2014). G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Frontiers in Pharmacology. [Link]

  • Merck Index. (n.d.). 3,5-Diiodosalicylic Acid. Royal Society of Chemistry. [Link]

  • Luo, J., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology. [Link]

  • Pharma Trend. (2024). What are GPR35 modulators and how do they work?. Pharma Trend. [Link]

  • Luo, J., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. PMC - NIH. [Link]

  • Pauls, M., et al. (2023). G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells. JBMR Plus. [Link]

  • Neetoo-Isseljee, Z., et al. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. PMC - PubMed Central. [Link]

  • The Human Protein Atlas. (n.d.). Tissue expression of GPR35. The Human Protein Atlas. [Link]

  • Zhang, Y., et al. (2021). Novel Role of GPR35 (G-Protein–Coupled Receptor 35) in the Regulation of Endothelial Cell Function and Blood Pressure. Hypertension. [Link]

  • Wikipedia. (n.d.). GPR35. Wikipedia. [Link]

  • Wang, S., et al. (2024). GPR35-mediated metabolic reprogramming promotes tumorigenesis in digestive cancers. Frontiers in Oncology. [Link]

  • Schnatbaum, K., et al. (2021). Activation of the GPR35 pathway drives angiogenesis in the tumour microenvironment. Gut. [Link]

  • PubChem. (n.d.). 3,5-Diiodosalicylic acid. National Center for Biotechnology Information. [Link]

  • Pauls, M., et al. (2023). G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells. bioRxiv. [Link]

  • Mackenzie, A. E., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science. [Link]

  • Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. PMC - PubMed Central. [Link]

  • National Center for Biotechnology Information. (2026). Gene Result Gpr35. NCBI. [Link]

  • Deng, H., et al. (2012). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2. PubMed. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • Kilpatrick, L. E., & Emmerson, P. J. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ Beta Arrestin Sensor Technology. Multispan, Inc. [Link]

  • ResearchGate. (n.d.). Dose-response curves for PathHunter β-arrestin recruitment to GPR35 by agonists. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Investigation of a role for GPR35 as a novel therapeutic target in cardiovascular disease. Semantic Scholar. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Deng, H., et al. (2012). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. PMC - PubMed Central. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Song, Z., et al. (2023). Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD. PubMed. [Link]

  • Lenaerts, C., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC - PubMed Central. [Link]

  • Bojanic, D. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]

  • Google Patents. (2024). US20240254093A1 - GPR35 Agonist Compounds.
  • ResearchGate. (2017). An overview of Ca 2+ mobilization assays in GPCR drug discovery. ResearchGate. [Link]

  • Zhang, R., & Xie, X. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Scilit. (2011). Agonist activation of the G protein‐coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα 13 and β‐arrestin‐2. Scilit. [Link]

  • ResearchGate. (2011). GPR35 as a Novel Therapeutic Target. ResearchGate. [Link]

  • Deng, H., et al. (2012). Discovery of nitrophenols as GPR35 agonists. MedChemComm. [Link]

  • ResearchGate. (n.d.). Proposed agonists and antagonists of GPR35. ResearchGate. [Link]

Sources

3,5-Diiodosalicylic Acid: The Super-Agonist Surrogate in Aspirin Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3,5-Diiodosalicylic Acid (DISA), clarifying its relationship to Acetylsalicylic Acid (Aspirin).

Editorial Note on Scientific Classification: While numerous chemical databases categorize 3,5-Diiodosalicylic Acid as an "Aspirin Metabolite" (referencing Deng et al., 2012), this guide clarifies that DISA is a synthetic structural analog of the primary aspirin metabolite, Salicylic Acid. It is not produced via standard human metabolic pathways (hydrolysis/oxidation) but serves as a critical pharmacological surrogate in research. It exhibits significantly higher potency at aspirin-relevant targets (e.g., GPR35), making it an essential tool for mapping the molecular mechanisms of salicylates.

Content Type: Technical Guide & Mechanistic Analysis Audience: Drug Discovery Scientists, Pharmacologists, and Metabolic Researchers

Executive Summary & Metabolic Context

Aspirin (Acetylsalicylic Acid) exerts its pleiotropic effects primarily through its rapid hydrolysis to Salicylic Acid (SA) .[1] While SA is the active physiological agent for many non-COX targets, its low affinity for orphan receptors like GPR35 complicates mechanistic studies.

3,5-Diiodosalicylic Acid (DISA) is a halogenated derivative of salicylic acid.[2] In the research context, it functions as a "super-metabolite"—a molecule that mimics the anionic properties of salicylic acid but with enhanced lipophilicity and receptor affinity due to the iodine substituents at the C3 and C5 positions.

The "Metabolite" Misconception
  • Physiological Reality: Humans do not endogenously iodinate salicylic acid to form DISA. Standard metabolism yields Salicyluric acid (glycine conjugate), Gentisic acid (oxidation), and Glucuronides.

  • Research Reality: DISA is used to simulate high-efficacy salicylate signaling. It activates the GPR35 receptor with nanomolar potency, whereas Salicylic Acid requires micromolar/millimolar concentrations.

Chemical Structure & Pharmacophore Analysis

The transition from Aspirin to DISA involves hydrolysis followed by synthetic iodination. This structural modification dramatically alters the compound's pharmacokinetics and binding dynamics.

Structural Comparison Table
FeatureAcetylsalicylic Acid (Aspirin)Salicylic Acid (Active Metabolite)3,5-Diiodosalicylic Acid (DISA)
Role Prodrug (COX-1 Acetylator)Primary EffectorHigh-Potency Probe / Analog
Lipophilicity (LogP) ~1.2~2.3~4.6 (High Membrane Permeability)
Acidity (pKa) 3.52.972.1 (Stronger Acid)
GPR35 Activity (EC50) Inactive (>1 mM)Low (~10–100 µM)High (~20–200 nM)
Albumin Binding ModerateHighVery High (Displaces T4)
Mechanism of Enhanced Potency

The addition of iodine atoms at positions 3 and 5 creates a "halogen bond" potential and increases the hydrophobic surface area of the benzene ring. This allows DISA to penetrate deep into the hydrophobic pockets of GPCRs (like GPR35) and transport proteins (Transthyretin), sites where unmodified salicylic acid binds only weakly.

Primary Pharmacological Role: GPR35 Agonism

The most significant "role" of DISA in aspirin research is validating the GPR35 pathway . GPR35 is an orphan G-protein coupled receptor expressed in immune cells (macrophages, mast cells) and the gastrointestinal tract.

The Signaling Cascade

Aspirin metabolites (Salicylic Acid) are agonists of GPR35, which may explain aspirin's chemo-preventive effects in the colon (independent of COX inhibition). However, because SA is a weak agonist, DISA is used to prove causality.

  • Ligand Binding: DISA binds to the orthosteric site of GPR35.

  • G-Protein Coupling: Induces Gα12/13 or Gαi/o signaling, leading to calcium mobilization (in specific cell types) or cAMP inhibition.

  • β-Arrestin Recruitment: DISA triggers robust β-arrestin-2 recruitment, leading to receptor internalization.

  • Physiological Outcome: Modulation of inflammation, pain sensing (nociception), and potential reduction in intestinal tumor growth.

Visualization: The Salicylate-GPR35 Axis

The following diagram illustrates how DISA acts as a high-potency surrogate for Salicylic Acid in the GPR35 signaling pathway.

GPR35_Pathway Aspirin Aspirin (Prodrug) SA Salicylic Acid (Natural Metabolite) Low Affinity Aspirin->SA Hydrolysis (Est) GPR35 GPR35 Receptor (Colonic Epithelium / Immune Cells) SA->GPR35 Weak Activation (>10 µM) DISA 3,5-Diiodosalicylic Acid (Synthetic Surrogate) High Affinity (nM) DISA->GPR35 Potent Activation (~100 nM) Signaling G-Protein Signaling (Gα12/13 / Gαi) GPR35->Signaling Arrestin β-Arrestin Recruitment (Internalization) GPR35->Arrestin Effect1 Anti-inflammatory Response Signaling->Effect1 Effect2 Pain Modulation (Nociception) Arrestin->Effect2

Caption: Comparative activation of GPR35 by the natural metabolite (Salicylic Acid) versus the high-potency probe (DISA).

Experimental Protocols

To utilize DISA effectively in aspirin metabolite research, precise experimental conditions are required due to its high lipophilicity and protein binding.

Protocol A: GPR35 Agonist Assay (Dynamic Mass Redistribution)

Based on methodologies established by Deng et al. (2012).

Objective: Quantify GPR35 activation by DISA relative to Salicylic Acid.

  • Cell Preparation:

    • Use HT-29 cells (endogenous GPR35) or HEK293 transfected with human GPR35.

    • Seed at 10,000 cells/well in 384-well microplates. Culture for 24h to form a monolayer.

  • Compound Preparation:

    • Stock Solution: Dissolve DISA in 100% DMSO to 10 mM. (Note: DISA is sparingly soluble in water).[3][4]

    • Working Solution: Dilute in HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES. Final DMSO concentration must be <0.1%.

  • Assay Execution (Label-Free DMR):

    • Equilibrate cells in assay buffer for 1h at 26°C.

    • Establish baseline optical signature (2–5 min).

    • Add DISA (titration: 1 nM to 10 µM) or Salicylic Acid (1 µM to 10 mM).

  • Data Analysis:

    • Measure the shift in resonant wavelength (pm) over 60 minutes.

    • Self-Validation: DISA should exhibit an EC50 of ~20–200 nM. If EC50 > 1 µM, check for albumin contamination (BSA binds DISA and reduces free concentration).

Protocol B: Lithium Diiodosalicylate (LIS) Extraction

Context: DISA is a chaotropic agent used to solubilize membrane proteins, mimicking the "uncoupling" effects of high-dose salicylates.

  • Buffer Composition:

    • 0.3 M Lithium 3,5-diiodosalicylate (dissolve DISA in LiOH to pH 7.5).

    • 0.05 M Tris-HCl (pH 8.0).

  • Workflow:

    • Resuspend cell pellet in LIS buffer.

    • Incubate 15 min at 4°C.

    • Centrifuge 10,000 x g for 20 min.

    • Supernatant contains solubilized glycoproteins.

  • Mechanism: The bulky, iodine-rich anions disrupt water structure and hydrophobic interactions more effectively than standard salicylate, stripping the hydration shell from proteins.

Secondary Interactions: Thyroid & Albumin

Researchers must control for DISA's "off-target" effects, which are more pronounced than those of aspirin.

  • Transthyretin (TTR) Binding:

    • DISA structurally mimics Thyroxine (T4) .

    • It binds TTR with high affinity, displacing T4. This can alter free thyroid hormone levels in animal models, a confounding factor in metabolic studies.

  • Mitochondrial Uncoupling:

    • Like 2,4-Dinitrophenol (DNP), DISA is a potent protonophore.

    • It shuttles protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation.

    • Caution: In cell assays, toxicity at >10 µM is often due to ATP depletion, not GPR35 signaling.

References

  • Deng, H. Y., et al. (2012).[2][5][6] "Aspirin metabolites are GPR35 agonists."[2][5][3][6] Naunyn-Schmiedeberg's Archives of Pharmacology, 385(7), 729-737.[5] Link

    • Key Finding: Identifies Salicylic Acid as a GPR35 agonist and validates the receptor using the potent analog 3,5-diiodosalicylic acid.
  • Blandin, V., et al. (2000).[2][6][7] "Crystal structures of serum albumins from domesticated ruminants and their complexes with 3,5-diiodosalicylic acid."[7] Molecular Pharmacology, 58, 1461.[2][6] Link

    • Key Finding: Structural basis for the high-affinity binding of DISA to albumin, explaining its pharmacokinetics compared to aspirin.
  • Taniguchi, Y., et al. (2006). "Discovery of GPR35 Agonists." FEBS Letters, 580(21), 5003-5008. Key Finding: Establishes the ligand landscape for GPR35, positioning DISA as a key tool compound.
  • Aschbacher, P. W., et al. (1966). "Metabolism of oral iodide and 3,5-diiodosalicylic acid in the pregnant cow." Journal of Dairy Science, 49(9), 1042-1045. Link

    • Key Finding: Confirms DISA is a distinct entity and not a n

Sources

safety data sheet SDS for 3,5-Diiodosalicylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety, Handling, and Application Guide

Part 1: Executive Technical Summary

3,5-Diiodosalicylic acid (3,5-DIS) is not merely a halogenated derivative of salicylic acid; it is a potent biochemical tool used primarily as a chaotropic agent for surface glycoprotein extraction (often as the lithium salt, LIS) and, more recently, as a selective agonist for the orphan G protein-coupled receptor GPR35.

Unlike standard salicylates, the introduction of iodine atoms at the C3 and C5 positions significantly alters the molecule's lipophilicity (LogP ~4.6) and acidity (pKa ~2.07). These physiochemical shifts dictate a handling protocol that must account for photolytic deiodination and low aqueous solubility . This guide replaces the standard Safety Data Sheet (SDS) with a researcher-centric operational framework.

Part 2: Physiochemical Profile & Handling Implications

The following data points are critical for assay design and safety assessment.

PropertyValueOperational Implication
CAS Number 133-91-5Unique identifier for inventory tracking.
Formula C₇H₄I₂O₃High halogen content requires halogenated waste disposal.
Mol. Weight 389.91 g/mol Heavy atom effect; verify concentrations gravimetrically, not just volumetrically.
pKa ~2.07Critical: Significantly more acidic than salicylic acid (pKa 2.97). Stock solutions will rapidly acidify unbuffered media.
Solubility Water: <0.02% DMSO: Soluble Ethanol: SolubleDo not attempt aqueous stock preparation without pH adjustment. Use DMSO or EtOH for primary stocks.
Melting Point 220–230°C (dec.)[1][2][3]Decomposes upon melting; avoid high-temperature fusion techniques.
Stability Light SensitivePrimary Risk: UV exposure cleaves the C-I bond, releasing free radical iodine.

Part 3: Toxicological Architecture & Risk Assessment

Mechanism of Action

While standard SDSs list "Irritant," the researcher must understand the mechanism of toxicity to predict unlisted risks:

  • Uncoupling of Oxidative Phosphorylation: Like many halogenated phenols and salicylates, 3,5-DIS can act as a protonophore, disrupting the mitochondrial proton gradient. This leads to hyperthermia and metabolic acidosis in acute exposure scenarios.

  • Thyroid Interference: Due to structural homology with thyroxine precursors, systemic absorption may interfere with thyroid hormone synthesis or binding.

GHS Hazard Classification (Self-Validating Logic)
  • H302 (Harmful if swallowed): LD50 (Mouse) ~450 mg/kg.[1]

  • H315/H319 (Skin/Eye Irritation): Acidic functionality combined with lipophilicity allows rapid dermal penetration and tissue damage.

  • H335 (Respiratory Irritation): Dust inhalation poses a severe risk due to iodine release in moist mucous membranes.

Visualization: Risk Assessment & PPE Selection

The following decision tree illustrates the logic for selecting Personal Protective Equipment (PPE) based on the state of the reagent.

RiskLogic Start Task Assessment State Physical State? Start->State Solid Dry Powder (Weighing) State->Solid Weighing Liquid Solution (Pipetting) State->Liquid Diluting Risk1 Risk: Dust Inhalation & Iodine Release Solid->Risk1 Risk2 Risk: Dermal Absorption & Splash Liquid->Risk2 PPE1 REQUIRED: N95/P100 Mask + Fume Hood Risk1->PPE1 PPE2 REQUIRED: Nitrile Gloves (Double) + Safety Goggles Risk2->PPE2

Figure 1: Risk-based PPE selection logic. Note that dust generation triggers the highest respiratory protection requirement due to potential iodine liberation.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Context: Aqueous preparation is futile due to low solubility. This protocol uses DMSO to ensure stability and accuracy.

Reagents:

  • 3,5-Diiodosalicylic acid (Solid)[1][2][3][4][5][6][7]

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Amber borosilicate glass vial (Light protection is mandatory)

Step-by-Step Methodology:

  • Gravimetric Verification: Calculate the mass required. For 10 mL of 100 mM stock:

    
    
    
  • Solvent Addition: Add 5 mL of DMSO to the amber vial first.

    • Expert Insight: Adding solid to liquid reduces dust generation compared to dropping solvent onto powder.

  • Solubilization: Add the weighed solid to the DMSO. Vortex for 30 seconds. The solution should be clear and slightly yellow.

  • Volume Adjustment: Bring final volume to 10 mL with DMSO.

  • Self-Validation Step (Quality Control):

    • Visual Check: If the solution turns dark brown/red, free iodine (

      
      ) has been liberated. Discard. 
      
    • Precipitation Check: Add 10 µL of stock to 990 µL water. If immediate white precipitation occurs, the compound is intact but requires pH adjustment (pH > 7.5) for aqueous assays.

Protocol B: Emergency Response to Spills

Context: A spill of 3,5-DIS is not just an acid spill; it is a halogenated contamination event.

  • Isolate: Evacuate the immediate area if dust is airborne.[2]

  • Neutralize: Do not use water immediately (spreads contamination). Cover solid spills with a dry absorbent (vermiculite).

  • Decontaminate: If dissolved in organic solvent, absorb with pads.

  • Iodine Check: Wipe the surface with a starch solution. A blue-black color indicates residual free iodine. Clean with 10% sodium thiosulfate solution to reduce iodine to iodide (colorless).

Part 5: Storage & Degradation Pathways

The primary failure mode for this reagent is Photolytic Deiodination . The iodine-carbon bond is labile under UV/Visible light.

Degradation Workflow Visualization

This diagram details the degradation pathway and the necessary intervention points to maintain reagent integrity.

Degradation Compound 3,5-Diiodosalicylic Acid (Intact) Trigger UV Light / Heat Exposure Compound->Trigger Radical Free Radical Formation (Homolytic Cleavage) Trigger->Radical Energy Input Products Free Iodine (I2) + Degraded Salicylates Radical->Products Impact Assay Failure: Cytotoxicity / Artifacts Products->Impact Action1 Store in Amber Glass Action1->Trigger Blocks Action2 Argon/Nitrogen Overlay Action2->Radical Inhibits Oxidation

Figure 2: Photolytic degradation pathway. Note that "Amber Glass" is the primary barrier against the initiating event (UV exposure).

Part 6: Disposal & Environmental Fate[10]

Do not dispose of in general organic waste.

  • Classification: Halogenated Organic Waste.

  • Rationale: Incineration of iodine-containing compounds without scrubbers releases corrosive hydrogen iodide (HI) and elemental iodine.

  • Protocol: Segregate into "Halogenated Solvents/Solids" waste streams. Label clearly with "Contains Iodine."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8631, 3,5-Diiodosalicylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-hydroxy-3,5-diiodobenzoic acid. Retrieved from [Link]

  • Wang, J., et al. (2006).Identification of GPR35 agonists. Journal of Biomolecular Screening. (Contextualizing the GPR35 agonist activity).

Sources

3,5-Diiodosalicylic Acid Transition Metal Complexes: Structural Diversity and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for researchers investigating the coordination chemistry and medicinal potential of 3,5-diiodosalicylic acid (DISA) transition metal complexes. It moves beyond standard synthesis to explore structural control via halogen bonding and precursor selection, alongside detailed biological characterization.

Part 1: Ligand Architecture & Coordination Logic

The Ligand: 3,5-Diiodosalicylic Acid (DISA)

Unlike unsubstituted salicylic acid, 3,5-diiodosalicylic acid (CAS: 133-91-5) possesses unique electronic and steric properties driven by the two iodine atoms at the ortho (3-) and para (5-) positions relative to the hydroxyl group.[1]

  • Electronic Effect: The iodine atoms exert a strong inductive electron-withdrawing effect ($ -I $), significantly increasing the acidity of the phenolic hydroxyl group compared to salicylic acid. This facilitates easier deprotonation and stronger chelation with hard Lewis acids (transition metals).

  • Supramolecular Driver: The large, polarizable iodine atoms are excellent donors for Halogen Bonding (XB) . In crystal engineering, C-I···O and C-I···

    
     interactions often dictate the assembly of 1D, 2D, or 3D polymeric networks, a critical feature for designing solid-state materials.
    
  • Lipophilicity: The di-iodo substitution drastically increases the partition coefficient (

    
    ), enhancing the membrane permeability of its metal complexes—a key factor in their superior antimicrobial profiles.
    
Coordination Modes

DISA behaves as a versatile O,O'-donor ligand. Its binding modes with transition metals (Cu, Co, Ni, Zn) are dictated by pH and the presence of co-ligands (amines, pyridines).

ModeDescriptionStructural Consequence
Chelating (Bidentate) Metal binds to Carboxylate-O and Phenolic-O.Forms a stable 6-membered chelate ring. Common in mononuclear species.
Bridging (Carboxylate) Carboxylate group bridges two metal centers (syn-syn, syn-anti).Leads to dinuclear "paddlewheel" structures (e.g., Cu-Cu dimers) or 1D chains.
Monodentate Metal binds only to Carboxylate-O.Rare; usually occurs when steric bulk from co-ligands prevents chelation.

Part 2: Synthesis & Structural Control

Recent crystallographic studies, particularly on Cu(II) analogues, reveal that the nuclearity of the resulting complex is strictly controlled by the metal precursor and the choice of amine co-ligand.

Precursor-Dependent Synthesis Strategy

The choice of counter-anion in the metal salt plays a non-innocent role in structure formation.

  • Chloride Route (

    
    ):  Chloride ions often act as bridging ligands or terminal caps, terminating chain growth and favoring mononuclear  or dinuclear  species.
    
  • Nitrate Route (

    
    ):  Nitrate is a poorer ligand than chloride and can be easily displaced or act as a weak bridge, often facilitating the formation of polynuclear clusters  or 1D coordination polymers .
    
Synthesis Workflow Diagram

The following logic gate illustrates how to target specific structural motifs.

SynthesisLogic Start Start: DISA + Metal Salt Solvent Solvent: EtOH/Water or MeOH Start->Solvent Base Base Adjustment (pH 6-7) Solvent->Base Split Select Co-Ligand / Precursor Base->Split PathA Bulky Amine (e.g., 2,2'-bipyridine) + CuCl2 Split->PathA Steric Blocking PathB Small Amine / No Steric Bulk + Cu(NO3)2 Split->PathB Bridging Allowed ResultA Mononuclear Complex [M(DISA)(N-N)Cl] PathA->ResultA ResultB 1D Coordination Polymer or Tetranuclear Cluster PathB->ResultB

Figure 1: Decision tree for synthesizing discrete vs. polymeric DISA complexes.

Standardized Experimental Protocol: Cu(II)-DISA Complex

Objective: Synthesis of a mononuclear mixed-ligand complex


.
  • Ligand Solution: Dissolve 1.0 mmol (389 mg) of 3,5-diiodosalicylic acid in 20 mL of ethanol.

  • Deprotonation: Add 1.0 mmol of NaOH (aq) dropwise to generate the monosodium salt. Solution turns clear/yellow.

  • Metal Addition: Dissolve 1.0 mmol of

    
     in 10 mL water. Add slowly to the ligand solution under stirring.
    
  • Co-Ligand Addition: Add 1.0 mmol of 1,10-phenanthroline dissolved in 5 mL ethanol. The solution will likely darken (green/blue).

  • Reflux: Heat at 60°C for 2 hours.

  • Crystallization: Filter any immediate precipitate. Allow the filtrate to evaporate slowly at room temperature. Green crystalline needles typically form within 3-5 days.

  • Validation:

    • IR: Look for the shift in

      
       from ~1670 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated).
      
    • EPR: Confirm paramagnetic Cu(II) center.

Part 3: Biological Applications & Mechanisms

Serum Albumin Binding (HSA/BSA)

Transport in the bloodstream is a critical pharmacokinetic parameter. DISA and its complexes show high affinity for Serum Albumin, binding primarily at Sudlow Site I (Warfarin site) .

  • Mechanism: Hydrophobic interaction driven by the iodine substituents and the aromatic ring.

  • Crystallographic Evidence: Structures of Ovine and Caprine serum albumin complexed with DISA confirm the ligand occupies deep hydrophobic pockets, stabilized by interactions with Tryptophan residues.

  • Experimental Assay (Fluorescence Quenching):

    • Titrate BSA (

      
      ) with increasing concentrations of the Metal-DISA complex (
      
      
      
      ).
    • Monitor emission at 340 nm (excitation 280 nm).

    • Data Analysis: Use the Stern-Volmer equation

      
      . A linear plot indicates static quenching (complex formation).
      
Antimicrobial & DNA Binding Activity

The coordination of DISA to transition metals (Cu, Co, Zn) significantly enhances its biological activity via the Chelation Theory :

  • Charge Neutralization: Coordination reduces the polarity of the metal ion.

  • Lipophilicity: The di-iodo moiety + delocalization allows the complex to penetrate the lipid bilayer of bacterial cell walls more effectively than the free ion or ligand.

Target Mechanism: Once inside the cell, these complexes often interact with DNA.[2] Unlike planar intercalators (like ethidium bromide), DISA complexes typically bind via Groove Binding or Electrostatic Interaction , causing oxidative damage if redox-active metals (Cu, Co) are used.

BioMechanism Complex M-DISA Complex Membrane Lipid Bilayer (High Permeability due to I2) Complex->Membrane Passive Diffusion Intracellular Intracellular Space Membrane->Intracellular Target1 DNA Minor Groove (Binding) Intracellular->Target1 Static Binding Target2 Oxidative Stress (ROS Generation) Intracellular->Target2 Redox Cycling (Cu/Co)

Figure 2: Mechanism of Action for Antimicrobial Activity.

Quantitative Data Summary (Representative)
PropertyFree DISACu(II)-DISA ComplexNote
Log P (Lipophilicity) ~4.6> 5.0Complex is highly membrane permeable.
BSA Binding (

)


Metal coordination often enhances affinity.
MIC (S. aureus) ModerateHigh Potency2-4x reduction in MIC values upon complexation.

Part 4: References

  • Bondarenko, M. A., et al. (2023).[2][3] "Cu(II) 3,5-diiodosalicylate complexes: precursor-dependent formation of mono-, di-, tri- and tetranuclear compounds and 1D coordination polymers."[3][4] CrystEngComm, 25, 130-136.[4]

  • Bujacz, A., et al. (2014).[5] "Crystal structures of serum albumins from domesticated ruminants and their complexes with 3,5-diiodosalicylic acid."[5][6] Acta Crystallographica Section D, 70(9).

  • JASCO Applications. (2020). "Analyzing the Interaction of Human Serum Albumin and 3,5-Diiodosalicylic Acid." Application Note.

  • PubChem. "3,5-Diiodosalicylic acid (Compound Summary)." National Library of Medicine.

  • Korolkov, I. V., et al. (2021).[3] "Mononuclear Zn(II) 3,5-Diiodosalicylate Complex with 3-Chloropyridine: Synthesis and Features of Non-Covalent Interactions." Russian Journal of Inorganic Chemistry, 66, 814–819.[7]

Sources

Methodological & Application

protocol for iodination of salicylic acid using iodine and hydrogen peroxide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The iodination of aromatic compounds is a critical transformation in medicinal chemistry, serving as a foundational step in the synthesis of active pharmaceutical ingredients (APIs) such as the anthelmintic drug rafoxanide[1]. Historically, electrophilic aromatic iodination required hazardous and corrosive reagents like iodine monochloride (ICl) or the use of heavy metal catalysts.

To align with modern green chemistry principles, this protocol utilizes molecular iodine (I₂) activated by hydrogen peroxide (H₂O₂)[2].

Mechanistic Rationale: Molecular iodine alone lacks the electrophilicity required to efficiently iodinate moderately activated aromatic rings. The introduction of H₂O₂ serves a dual, highly atom-economical purpose:

  • Activation: It oxidizes I₂ in situ to generate a highly reactive electrophilic iodine species (e.g., hypoiodous acid [HOI] or the iodonium ion [I⁺]).

  • Regeneration: It re-oxidizes the byproduct iodide (I⁻) back into molecular iodine, ensuring nearly 100% atom economy regarding the halogen source.

In salicylic acid, the hydroxyl (-OH) group is strongly electron-donating and ortho/para-directing, whereas the carboxyl (-COOH) group is electron-withdrawing and meta-directing. These synergistic directing effects strongly favor electrophilic attack at the 3- and 5-positions, yielding 3,5-diiodosalicylic acid as the thermodynamically stable product[1].

Mechanism I2 Molecular Iodine (I2) ActiveI Electrophilic Iodine (2 HOI / 2 I+) I2->ActiveI Oxidation H2O2 Hydrogen Peroxide (H2O2) H2O2->ActiveI MonoI 5-Iodosalicylic Acid (Intermediate) ActiveI->MonoI Product 3,5-Diiodosalicylic Acid ActiveI->Product SA Salicylic Acid SA->MonoI 1st Electrophilic Attack MonoI->Product 2nd Electrophilic Attack

Mechanistic pathway of H₂O₂-mediated electrophilic aromatic diiodination of salicylic acid.

Experimental Design & Stoichiometric Validation

Critical Note on Stoichiometry (Self-Validating System): While some reports the synthesis of 3,5-diiodosalicylic acid using 0.5 equivalents of I₂[2], fundamental mass balance dictates that synthesizing a diiodinated product requires two equivalents of iodine atoms per molecule of substrate. Because one mole of I₂ provides two moles of electrophilic iodine (upon complete oxidation by H₂O₂), a minimum of 1.0 equivalent of I₂ is strictly required to achieve complete diiodination. Using 0.5 equivalents would theoretically cap the yield of the diiodinated product at 50% or result predominantly in mono-iodination. To ensure a robust, self-validating protocol, the methodology below is optimized using 1.05 equivalents of I₂ to drive the reaction to complete conversion.

Table 1: Optimized Stoichiometry for 3,5-Diiodosalicylic Acid Synthesis
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Salicylic Acid138.121.010.01.38 g
Iodine (I₂)253.811.0510.52.66 g
Hydrogen Peroxide (30% w/w)34.012.525.02.6 mL
Ethanol (Solvent)46.07--50 mL
Sodium Metabisulfite (10% aq)190.11Excess-10 mL

Step-by-Step Experimental Protocol

The following methodology is adapted and stoichiometrically corrected from the foundational workflow for halogenated salicylanilides[1].

Step 1: Reaction Setup

  • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.38 g (10.0 mmol) of salicylic acid and 2.66 g (10.5 mmol) of molecular iodine (I₂) in 50 mL of absolute ethanol. Heat the mixture to 80 °C using an oil bath.

  • Causality: Ethanol is selected as a green, polar protic solvent that readily dissolves both the starting materials and the intermediate mono-iodinated species, facilitating a homogeneous reaction environment without participating in competing side reactions.

Step 2: Oxidant Addition

  • Action: Slowly add 2.6 mL (25.0 mmol) of 30% aqueous H₂O₂ dropwise over a period of 20–30 minutes[2].

  • Causality: The oxidation of iodine by H₂O₂ is highly exothermic. Slow, controlled addition prevents thermal runaway and minimizes the disproportionation of H₂O₂ into oxygen gas and water, ensuring maximum generation of the electrophilic iodine species.

Step 3: Reflux

  • Action: Maintain the reaction mixture at 80 °C (reflux) for 2 hours[2].

  • Causality: While the initial electrophilic attack rapidly yields 5-iodosalicylic acid, the second iodination at the more sterically hindered 3-position requires sustained thermal energy to overcome the activation barrier and reach completion.

Step 4: Quenching

  • Action: Remove the flask from the heat source. While the mixture is still warm, slowly add 10 mL of a 10% (w/v) aqueous sodium metabisulfite (Na₂S₂O₅) solution[2].

  • Causality: Na₂S₂O₅ acts as a mild reducing agent, instantly neutralizing any unreacted electrophilic iodine or residual I₂ into highly water-soluble iodide (I⁻). This prevents elemental iodine from co-precipitating and contaminating the final product.

Step 5: Precipitation & Isolation

  • Action: Pour the quenched reaction mixture into 250 mL of ice-cold distilled water under vigorous stirring[2]. Stir for 15 minutes, then collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 50 mL of cold distilled water.

  • Causality: The addition of a large volume of water drastically reduces the solubility of the hydrophobic 3,5-diiodosalicylic acid, driving its quantitative precipitation while keeping inorganic salts and ethanol in solution.

Step 6: Purification

  • Action: Recrystallize the crude solid from a minimum volume of hot ethanol. Filter and dry under vacuum at 50 °C to afford pure 3,5-diiodosalicylic acid as colorless crystals.

  • Causality: Recrystallization exploits the differential solubility of the diiodinated product versus trace mono-iodinated impurities, yielding an API-grade intermediate (Expected Yield: 90–95%).

Workflow Step1 1. Reagent Preparation Dissolve Salicylic Acid & I2 in EtOH at 80°C Step2 2. Oxidant Addition Dropwise addition of 30% H2O2 (20-30 min) Step1->Step2 Step3 3. Reflux Stir at 80°C for 2 hours Step2->Step3 Step4 4. Quenching Add 10% aq. Na2S2O5 to reduce unreacted I2 Step3->Step4 Step5 5. Isolation Pour into H2O, vacuum filter precipitate Step4->Step5 Step6 6. Purification Recrystallize from hot EtOH Step5->Step6

Step-by-step experimental workflow for the synthesis of 3,5-diiodosalicylic acid.

References

  • Title: A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide Source: Chemical Papers (Springer) URL: [Link]

Sources

Purification of 3,5-Diiodosalicylic Acid: A Guide to Recrystallization Solvent Systems and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide for the purification of 3,5-diiodosalicylic acid via recrystallization. Aimed at researchers, scientists, and drug development professionals, this document details the principles of solvent selection, provides two robust, step-by-step protocols for single-solvent and mixed-solvent systems, and offers troubleshooting advice. The methodologies are designed to be self-validating, emphasizing both procedural accuracy and the underlying chemical principles to ensure high purity of the final product.

Introduction: The Principle of Recrystallization

3,5-Diiodosalicylic acid is a halogenated derivative of salicylic acid, often used as a key intermediate in the synthesis of pharmaceuticals and as a biochemical reagent.[1][2][3] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromised biological activity in downstream applications.

Recrystallization is a fundamental technique for purifying solid organic compounds.[4] The process hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[5] An ideal recrystallization process involves:

  • Dissolving the impure solid in a minimum amount of a hot solvent.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly, reducing the solubility of the target compound and causing it to form crystals.

  • Keeping impurities dissolved in the cold solvent (the "mother liquor").

  • Isolating the pure crystals by filtration.[6]

The success of this technique is critically dependent on the choice of solvent. This guide will explore logical solvent selection and provide detailed protocols for the effective purification of 3,5-diiodosalicylic acid.

Critical Safety Precautions

Handling 3,5-diiodosalicylic acid and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles (conforming to EN166 standards), chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[9][10]

  • Handling: Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.[9] Do not eat, drink, or smoke in the laboratory area.[10]

  • Fire Safety: The organic solvents used (ethanol, acetone) are flammable. Keep them away from ignition sources and use appropriate heating methods like a water bath or heating mantle.[4]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Strategy for Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit high solubility for 3,5-diiodosalicylic acid at its boiling point and low solubility at room or ice-bath temperatures.[11]

Based on available data, 3,5-diiodosalicylic acid is sparingly soluble in water but freely soluble in most organic solvents, including alcohol and ether, and practically insoluble in chloroform and benzene.[1][12] This solubility profile suggests that both single-solvent and mixed-solvent systems are viable options.

Potential Solvent Systems
Solvent SystemRationaleBoiling Point (°C)Key Safety Considerations
Ethanol 3,5-Diiodosalicylic acid is soluble in alcohols.[12] Ethanol has a moderate boiling point, making it easy to handle and remove.78Flammable liquid and vapor.
Acetone-Water 3,5-Diiodosalicylic acid is soluble in acetone.[13] Water acts as an "anti-solvent" where the compound is poorly soluble. This pair allows for fine-tuning of solubility.Acetone: 56, Water: 100Acetone is highly flammable and can cause eye irritation.
Glacial Acetic Acid-Water The synthesis of 3,5-diiodosalicylic acid is often performed in acetic acid.[13] It can be a suitable solvent for structurally similar aromatic carboxylic acids.Acetic Acid: 118Causes severe skin burns and eye damage. Corrosive.

For the purposes of this guide, we will focus on Ethanol (a single-solvent system) and Acetone-Water (a mixed-solvent system) due to their effectiveness and common availability.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection Start Start: Crude 3,5-Diiodosalicylic Acid Test_Solubility Test Solubility in Potential Solvents (e.g., Ethanol, Acetone, Water) Start->Test_Solubility Hot_High_Cold_Low High solubility in hot solvent? Low solubility in cold solvent? Test_Solubility->Hot_High_Cold_Low For each solvent Single_Solvent Select as Single-Solvent System (e.g., Protocol 1: Ethanol) Hot_High_Cold_Low->Single_Solvent Yes Insoluble_Hot Insoluble in hot solvent? Hot_High_Cold_Low->Insoluble_Hot No Soluble_Cold Too soluble in cold solvent? Hot_High_Cold_Low->Soluble_Cold No End Proceed to Protocol Single_Solvent->End Find_Miscible_Pair Find a miscible solvent pair: 1. Good solvent (dissolves compound) 2. Anti-solvent (compound is insoluble) Insoluble_Hot->Find_Miscible_Pair Soluble_Cold->Find_Miscible_Pair Mixed_Solvent Select as Mixed-Solvent System (e.g., Protocol 2: Acetone-Water) Mixed_Solvent->End Find_Miscible_Pair->Mixed_Solvent

Caption: Decision tree for selecting a recrystallization solvent system.

Experimental Protocols

The following protocols are designed for purifying approximately 5 grams of crude 3,5-diiodosalicylic acid. Adjust solvent volumes accordingly for different starting amounts, always aiming to use the minimum volume necessary.

General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Add crude solid to flask B Add minimum amount of hot solvent A->B C Heat until fully dissolved B->C D Filter hot solution to remove insolubles C->D E Cool slowly to room temperature D->E F Cool further in an ice bath E->F G Collect crystals via vacuum filtration F->G H Wash with ice-cold solvent G->H I Dry crystals H->I

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization with Ethanol

This protocol is effective for impurities that are either highly soluble or sparingly soluble in ethanol compared to the target compound.

Methodology:

  • Dissolution: Place 5.0 g of crude 3,5-diiodosalicylic acid into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 100-150 mL of ethanol on a hot plate (or in a water bath) to near its boiling point.

  • Add Solvent: Carefully add the hot ethanol to the Erlenmeyer flask in small portions while stirring and gently heating. Continue adding just enough solvent until all the solid has dissolved.[6]

  • Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a clean flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution containing the dissolved product. This step prevents premature crystallization in the funnel.[14]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals using a Büchner funnel and vacuum filtration.[5]

  • Washing: Wash the crystals on the filter paper with a small amount (5-10 mL) of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry in a fume hood. For faster results, dry them in a vacuum oven at a temperature well below the melting point (e.g., 60-70 °C). The melting point of pure 3,5-diiodosalicylic acid is 235-236 °C (with decomposition).[12]

Protocol 2: Mixed-Solvent Recrystallization with Acetone-Water

This protocol, adapted from a known synthesis workup, is excellent when the target compound is too soluble in a single solvent even when cold.[13] Acetone is the "good" solvent, and water is the "anti-solvent."

Methodology:

  • Dissolution: Place 5.0 g of crude 3,5-diiodosalicylic acid into a 250 mL Erlenmeyer flask. Add acetone at room temperature dropwise while stirring until the solid is just dissolved. Use the absolute minimum volume required.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a few extra drops of acetone and filter the solution through a funnel with a fluted filter paper into a clean flask.

  • Induce Crystallization: Warm the acetone solution gently. Slowly add warm water dropwise with continuous swirling. Continue adding water until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of warm acetone to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The decrease in solubility will induce crystallization. Once at room temperature, cool further in an ice-water bath for 15-20 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold acetone-water mixture (in the same approximate ratio used for crystallization).

  • Drying: Dry the purified crystals as described in Protocol 1.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Oiling Out The melting point of the solid is lower than the boiling point of the solvent, or the solution is supersaturated.Add more of the "good" solvent (e.g., acetone in the mixed system) to the hot mixture until the oil dissolves, then cool again. Ensure cooling is slow.[11]
No Crystals Form Solution is not saturated; supersaturation has occurred.1. Scratch the inside of the flask with a glass rod at the liquid-air interface. 2. Add a "seed" crystal of the pure compound. 3. Boil off some solvent to increase concentration and cool again.[11]
Low Recovery Too much solvent was used; crystals are too soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of solvent. Ensure the solution is thoroughly cooled in an ice bath. Ensure funnel and glassware are pre-heated for hot filtration.[5][14]
Colored Product Colored impurities are present and soluble.Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the desired product. Not recommended for phenolic compounds due to potential complex formation.[4][14]

Conclusion

The recrystallization protocols detailed in this guide provide robust and reliable methods for the purification of 3,5-diiodosalicylic acid. The selection of an appropriate solvent system, whether a single solvent like ethanol or a mixed system like acetone-water, is fundamental to achieving high purity. By understanding the principles behind each step and adhering to safety precautions, researchers can effectively remove impurities and obtain a high-quality final product suitable for demanding applications in research and development.

References

Sources

3,5-Diiodosalicylic acid GPR35 receptor binding assay protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of 3,5-Diiodosalicylic Acid at GPR35 via Competitive Radioligand Binding


) of 3,5-Diiodosalicylic acid using [³H]PSB-13253.

Introduction & Scientific Rationale

G Protein-Coupled Receptor 35 (GPR35) is an orphan receptor with significant therapeutic potential in inflammatory bowel disease (IBD), pain modulation, and metabolic regulation. While endogenous ligands like kynurenic acid and CXCL17 have been proposed, their low potency has necessitated the use of synthetic surrogates for pharmacological characterization.

3,5-Diiodosalicylic acid (DISA) represents a halogenated salicylate derivative of interest due to the known activity of salicylates (e.g., 5-aminosalicylic acid, olsalazine) at GPR35. However, direct binding assays for GPR35 are historically challenging due to high non-specific binding and rapid dissociation rates of many agonists.

Experimental Strategy: To scientifically validate the interaction of DISA with GPR35, we cannot rely on direct radiolabeling of the agonist itself, as this often alters bioactivity. Instead, this protocol utilizes a Competition Binding Assay .[1] We employ [³H]PSB-13253 , a potent and selective GPR35 antagonist radioligand, as the tracer. The affinity (


) of DISA is determined by its ability to displace [³H]PSB-13253 from human GPR35 expressed in HEK293 cell membranes.

Assay Principle & Mechanism

The assay relies on the law of mass action. The receptor (R) equilibrates with the radioligand (L) and the unlabeled competitor (I, 3,5-Diiodosalicylic acid).




As the concentration of DISA increases, it competes for the orthosteric binding site, reducing the specific binding of [³H]PSB-13253. The concentration producing 50% displacement (


) is converted to the inhibition constant (

) using the Cheng-Prusoff equation.
GPR35 Signaling & Assay Context

GPR35_Pathway Ligand 3,5-Diiodosalicylic Acid (Agonist) Receptor GPR35 (Human) Ligand->Receptor Competition Tracer [³H]PSB-13253 (Antagonist Tracer) Tracer->Receptor Binding (Kd ~ 5nM) Complex Ligand-Receptor Complex Receptor->Complex Equilibrium G13 Gα13 / Gαi/o Coupling Complex->G13 Agonist Only Arrestin β-Arrestin 2 Recruitment Complex->Arrestin Desensitization RhoA RhoA Activation G13->RhoA

Figure 1: Mechanism of Action. DISA competes with the radiotracer for the GPR35 orthosteric site. Note that while binding is measured here, downstream G13/Arrestin signaling confirms agonism in functional follow-ups.

Materials & Reagents

Biological Reagents
ReagentSpecificationSource/Notes
Cell Line HEK293-hGPR35Stable overexpression is required due to low endogenous levels.
Radioligand [³H]PSB-13253Specific Activity > 20 Ci/mmol.

nM.
Test Compound 3,5-Diiodosalicylic acidPurity >98%. Dissolve in 100% DMSO (Stock 10 mM).
Reference Ligand Zaprinast or ML-145Positive control for displacement.
Buffers
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 1 mM EDTA, 0.1% BSA (Fatty acid-free), pH 7.4.
    
    • Note: BSA is critical. Salicylates and iodinated compounds can be lipophilic; BSA prevents non-specific binding to plastics.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4 (Ice cold).[2]
    

Detailed Protocol

Phase 1: Membrane Preparation

High-quality membranes are the foundation of a reproducible binding assay.

  • Harvest: Detach HEK293-hGPR35 cells using PBS/EDTA (avoid trypsin to preserve receptor extracellular domains). Centrifuge at 500

    
     g for 5 min.
    
  • Lysis: Resuspend pellet in ice-cold hypotonic lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) with protease inhibitors.[2][3] Homogenize using a Dounce homogenizer (20 strokes).

  • Clarification: Centrifuge at 1,000

    
     g for 10 min at 4°C to remove nuclei/debris. Save the supernatant.
    
  • Membrane Pellet: Centrifuge supernatant at 40,000

    
     g for 60 min at 4°C.
    
  • Storage: Resuspend the final pellet in Assay Buffer (without BSA). Determine protein concentration (BCA assay).[2] Flash freeze aliquots and store at -80°C.

Phase 2: Competition Binding Assay

Step-by-Step Workflow:

  • Plate Prep: Use 96-well polypropylene plates (to minimize drug absorption).

  • Filter Prep: Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour at 4°C.

    • Why? GPR35 ligands are often "sticky." PEI coats the glass fibers, reducing non-specific binding (NSB) of the radioligand to the filter itself.[1]

  • Reaction Setup (Final Vol: 250 µL):

    • 50 µL Test Compound (3,5-Diiodosalicylic acid): Prepare 10-point serial dilution in Assay Buffer (Range: 100 µM to 0.1 nM).

    • 50 µL Radioligand ([³H]PSB-13253): Final concentration equal to its

      
       (approx. 5 nM).
      
    • 150 µL Membrane Suspension: Dilute to 10–20 µg protein/well.

  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.[1][4][2][5][6]

    • Non-Specific Binding (NSB): Excess unlabeled Zaprinast (10 µM) + Radioligand + Membranes.

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp) with gentle shaking.

    • Note: Equilibrium is temperature-dependent. Do not use 37°C unless validating kinetics, as degradation rates increase.

  • Termination:

    • Harvest using a 96-well cell harvester (e.g., PerkinElmer Filtermate).

    • Wash filters rapidly (

      
       µL) with Ice-Cold Wash Buffer .[1]
      
  • Detection:

    • Dry filters at 50°C for 30 mins.

    • Add 50 µL liquid scintillant (e.g., MicroScint-20).

    • Count on a TopCount or MicroBeta counter (1 min/well).

Data Analysis & Visualization

  • Calculate Specific Binding:

    
    
    
  • Curve Fitting: Plot Specific Binding (% of Control) vs. Log[3,5-Diiodosalicylic acid]. Fit using a non-linear regression (One-site competition model) in GraphPad Prism.

  • 
     Calculation: 
    
    
    
    
    • 
      : Concentration of [³H]PSB-13253 used (nM).
      
    • 
      : Dissociation constant of [³H]PSB-13253 (determined previously via saturation binding).
      
Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Analysis Prep Membrane Prep (HEK-GPR35) Mix Mix: Membrane + [3H]PSB + DISA Prep->Mix Soak Filter Soak (0.3% PEI) Harvest Harvest & Wash (GF/B Filters) Soak->Harvest Pre-treat Incubate Incubate 60 min @ 25°C Mix->Incubate Incubate->Harvest Count Scintillation Counting Harvest->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Figure 2: Operational Workflow. Critical path from membrane isolation to computational analysis.

Troubleshooting & Optimization

IssueProbable CauseSolution
High NSB (>30%) Ligand sticking to filters.Ensure PEI soaking of filters.[1][2] Add 0.1% BSA or CHAPS to the assay buffer.
Low Signal Window Receptor expression lost.GPR35 expression is unstable. Maintain selection pressure (e.g., G418/Hygromycin) in cell culture.
Inconsistent IC50 Non-equilibrium conditions.3,5-Diiodosalicylic acid may have slow association kinetics. Perform a time-course study to verify equilibrium time.
Species Selectivity Wrong ortholog.Critical: Human and Rodent GPR35 have vastly different pharmacology. [³H]PSB-13253 binds Human GPR35 well, but Rat GPR35 poorly. Ensure you are using Human GPR35 membranes.

References

  • Funke, M., et al. (2013). "The orphan G protein-coupled receptor GPR35: a target for the treatment of inflammation and pain?" Journal of Medicinal Chemistry, 56(13), 5182-5197.[7] Link

    • Establishes [³H]PSB-13253 as the standard radioligand for human GPR35.
  • Milligan, G. (2011). "G protein-coupled receptor 35."[8] British Journal of Pharmacology, 163(5), 883-893. Link

    • Review of GPR35 pharmacology and species differences.
  • Zhao, P., et al. (2010). "Targeting the orphan G protein-coupled receptor 35 signaling pathway." Molecular Pharmacology, 78(4), 560-568. Link

    • Discusses salicylate deriv
  • Jenkins, L., et al. (2012). "Antagonists of GPR35 display high species ortholog selectivity."[8] Journal of Pharmacology and Experimental Therapeutics, 343(3), 683-695. Link

    • Critical reference for understanding why human vs. rodent assays yield different results.

Sources

preparation of 3,5-Diiodosalicylic acid metal complexes for antimicrobial testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Antimicrobial Profiling of 3,5-Diiodosalicylic Acid Metal Complexes

Executive Summary

This guide details the protocol for synthesizing transition metal complexes (Cu(II), Zn(II), Ni(II), Co(II)) of 3,5-diiodosalicylic acid (3,5-DISA). While salicylic acid derivatives are well-documented anti-inflammatory agents, their coordination with transition metals significantly enhances their antimicrobial potency through the Overtone’s concept and Tweedy’s Chelation Theory . This document provides a self-validating workflow from ligand complexation to Minimum Inhibitory Concentration (MIC) determination, designed for researchers in medicinal inorganic chemistry.

Scientific Rationale & Mechanism

The antimicrobial efficacy of 3,5-DISA metal complexes stems from a synergistic dual-action mechanism:

  • Ligand Effect: The iodine atoms at the 3 and 5 positions act as electron-withdrawing groups, increasing the acidity of the phenolic hydroxyl and enhancing the lipophilicity of the molecule compared to unsubstituted salicylic acid.

  • Chelation Effect: Upon coordination, the positive charge of the metal ion is partially shared with the donor atoms (carboxylate oxygen and phenolic oxygen), leading to delocalization of

    
    -electrons over the chelate ring. This reduces the polarity of the metal ion (Tweedy's Chelation Theory), increasing the complex's lipophilicity. This facilitates passive diffusion through the lipid layer of bacterial cell membranes, blocking metal binding sites in enzymes or disturbing cellular respiration.
    

Materials & Equipment

Reagents:

  • Ligand: 3,5-Diiodosalicylic acid (CAS: 133-91-5) - Purity >98%.

  • Metal Salts: Acetates are preferred over chlorides to avoid competitive coordination of chloride ions.

    • Copper(II) acetate monohydrate[1]

    • Zinc(II) acetate dihydrate[1]

    • Nickel(II) acetate tetrahydrate[1][2]

    • Cobalt(II) acetate tetrahydrate[1]

  • Solvents: Ethanol (absolute), Methanol, DMSO (bigrade), DMF.

  • Base: 0.1 M NaOH or Sodium Acetate (for pH adjustment).

Equipment:

  • Reflux condenser and round-bottom flasks (100 mL, 250 mL).

  • Magnetic stirrer with heating plate.[3]

  • FT-IR Spectrophotometer (KBr pellet press).[4][5]

  • UV-Vis Spectrophotometer.

  • Rotary Evaporator.

  • Incubator (37°C) and Autoclave.

Experimental Protocol: Synthesis of Metal Complexes

The general stoichiometry for divalent metal complexes of salicylic acid derivatives is typically 1:2 (Metal:Ligand) , forming octahedral complexes


.
Step-by-Step Procedure
  • Ligand Solution Preparation:

    • Dissolve 2.0 mmol (0.78 g) of 3,5-diiodosalicylic acid in 20 mL of absolute ethanol .

    • Stir at room temperature until a clear solution is obtained.

    • Note: If the solution is acidic, adjust pH to ~6.5–7.0 using aqueous sodium acetate solution to ensure deprotonation of the carboxylic acid group without precipitating the metal hydroxide.

  • Metal Salt Solution Preparation:

    • Dissolve 1.0 mmol of the respective metal acetate (e.g., 0.20 g of

      
      ) in 10 mL of distilled water/ethanol (1:1 v/v)  mixture.
      
    • Critical: Ensure the metal salt is fully dissolved before addition.

  • Complexation Reaction:

    • Add the metal salt solution dropwise to the ligand solution under constant magnetic stirring.

    • Heat the mixture to reflux (approx. 70-80°C) for 3–4 hours .

    • Observation: A color change or formation of a precipitate indicates complexation.

      • Cu(II): Greenish-blue precipitate.

      • Co(II): Pink/Reddish precipitate.

      • Ni(II): Light green/Turquoise precipitate.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. If precipitation is incomplete, reduce the volume by 50% using a rotary evaporator or cool in an ice bath.

    • Filter the solid precipitate using a Büchner funnel.[3]

    • Wash the precipitate 3 times with:

      • Warm water (to remove unreacted metal salts).

      • Cold ethanol (to remove unreacted ligand).

      • Diethyl ether (to facilitate drying).

    • Dry the product in a vacuum desiccator over anhydrous

      
       for 24 hours.
      
Synthesis Workflow Diagram

SynthesisWorkflow Ligand Ligand Solution (3,5-DISA in Ethanol) Mixing Dropwise Addition (Stirring) Ligand->Mixing Metal Metal Salt Solution (Acetate in H2O/EtOH) Metal->Mixing Reflux Reflux (70-80°C, 3-4 hrs) Mixing->Reflux pH 6.5-7.0 Cooling Cooling & Precipitation (Ice Bath) Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Precipitate Drying Vacuum Drying (Final Complex) Filtration->Drying Wash: Water/EtOH/Ether

Caption: Figure 1.[2][4] Step-by-step synthesis workflow for 3,5-DISA metal complexes.

Characterization Strategy

To validate the synthesis, compare the spectral data of the free ligand with the metal complex.

TechniqueParameterExpected Change in ComplexInterpretation
FT-IR

Disappearance or significant shiftDeprotonation and coordination of phenolic oxygen.
FT-IR

Shift to lower frequency (

)
Coordination through carboxylate oxygen.
FT-IR

New bands at

Formation of Metal-Oxygen bonds.
H-NMR Phenolic -OHSignal disappearsConfirmation of O-M bond formation.
Molar Cond.

Low values (

)
Non-electrolyte nature (neutral complex).
Elemental % C, H, MMatches theoretical formulaConfirmation of 1:2 stoichiometry.

Antimicrobial Assay Protocol (MIC Determination)

Method: Broth Microdilution Method (CLSI Standards).

Preparation of Stock Solutions
  • Test Compounds: Dissolve 10 mg of each metal complex in 1 mL of DMSO (Dimethyl Sulfoxide). This gives a stock concentration of 10,000 µg/mL.

    • Note: Ensure DMSO concentration in the final well does not exceed 1% to avoid toxicity to bacteria.

  • Standard Drug: Prepare Ciprofloxacin or Fluconazole (1 mg/mL) as positive controls.

Bacterial Strains
  • Gram-Positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

Assay Procedure
  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in nutrient broth.
    
  • Plate Setup: Use a 96-well sterile microplate.

    • Add 100 µL of nutrient broth to all wells.

    • Add 100 µL of the test compound stock to Column 1.

    • Perform serial two-fold dilutions from Column 1 to Column 10 (transfer 100 µL). Discard 100 µL from Column 10.

    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

  • Incubation: Incubate at 37°C for 24 hours .

  • Readout: Add 20 µL of Resazurin dye (0.015%) or INT dye. Incubate for 1-2 hours.

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic activity).

    • MIC Value: The lowest concentration well that remains Blue/Purple.

Antimicrobial Testing Workflow Diagram

MIC_Workflow Stock Stock Solution (10 mg/mL in DMSO) Dilution Serial Dilution (96-well plate) Stock->Dilution Inoculation Add Bacterial Inoculum (0.5 McFarland) Dilution->Inoculation Incubation Incubate (37°C, 24h) Inoculation->Incubation Dye Add Resazurin/INT Dye Incubation->Dye Readout Determine MIC (Color Change) Dye->Readout

Caption: Figure 2.[2][5] Broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Data Analysis & Interpretation

Calculate the Activity Index (AI) to compare the efficacy of the complex against the standard drug:



  • AI > 1: Complex is more potent than the standard.

  • AI < 1: Complex is less potent.

Self-Validation Check:

  • The metal complex must show higher activity (lower MIC) than the free ligand (3,5-DISA). If not, the complexation may have failed, or the metal is not contributing to lipophilicity enhancement.

  • DMSO control wells must show full bacterial growth; otherwise, the solvent is toxic.

References

  • Tweedy, B. G. (1964). Plant Extracts with Metal Ions as Potential Antimicrobial Agents.[6] Phytopathology, 55, 910–914. (Foundational theory on chelation and lipophilicity).

  • Organic Syntheses. (1934). 3,5-Diiodosalicylic acid.[7][8][9][10] Org. Synth. 14, 40. Link

  • Refat, M. S., et al. (2013).[5] Synthesis and spectroscopic characterization of some transition metal complexes of 3,5-diiodosalicylic acid. Journal of Molecular Structure. (General characterization reference).

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • BenchChem. (2025).[10] Synthesis and Purification of 3,5-Diiodosalicylic Acid. Link

Sources

A Robust HPLC-UV Method for the Quantification of 3,5-Diiodosalicylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 3,5-Diiodosalicylic acid in human plasma. The protocol emphasizes a robust sample preparation technique using liquid-liquid extraction (LLE) to ensure high recovery and minimize matrix interference. The subsequent reversed-phase HPLC method is optimized for sensitivity, selectivity, and efficiency. This application note further details the complete validation strategy, adhering to the principles outlined in the FDA and ICH M10 guidelines, making it suitable for researchers in clinical pharmacology, toxicology, and drug development.[1][2]

Introduction and Scientific Rationale

3,5-Diiodosalicylic acid is a halogenated derivative of salicylic acid.[3] Monitoring its concentration in biological matrices like plasma is critical for pharmacokinetic and toxicokinetic studies. The inherent complexity of plasma, with its high protein content, presents a significant analytical challenge.[4] A reliable analytical method must effectively isolate the analyte from these interfering components while ensuring accurate and reproducible quantification.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful, accessible, and robust technique for this purpose. The development of such a method, however, is not trivial. It requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties, which informs every subsequent decision, from sample preparation to chromatographic separation. This guide explains the causality behind each experimental choice, providing a scientifically-grounded protocol that is both reliable and transferable.

Analyte Characteristics: The Foundation of Method Development

Understanding the physicochemical properties of 3,5-Diiodosalicylic acid is the cornerstone of logical method development. These properties dictate its behavior in different solvents and pH conditions, guiding the selection of an appropriate extraction and chromatographic strategy.

PropertyValueImplication for Method Development
Molecular Formula C₇H₄I₂O₃-
Molecular Weight 389.91 g/mol [5]Influences diffusion and chromatographic behavior.
logP (Octanol-Water) 4.56 - 4.6[5][6]Indicates high lipophilicity, making it ideal for reversed-phase HPLC and extraction into non-polar organic solvents.
Water Solubility 0.02 g/100mL (25 ºC)[6]Low water solubility reinforces the choice of organic solvents for extraction and mobile phase composition.
pKa (Not explicitly found, but as a salicylic acid derivative, it is acidic)The carboxyl and hydroxyl groups mean the molecule's charge is pH-dependent. This is critical for optimizing extraction and ensuring consistent retention in HPLC.
UV Absorbance Aromatic structure suggests strong UV absorbance.Enables sensitive detection using a standard HPLC-UV/DAD detector. The λmax should be determined experimentally.

Plasma Sample Preparation: The Critical Clean-Up Step

The primary goal of sample preparation is to isolate the analyte from the complex plasma matrix, primarily proteins, which can otherwise clog the HPLC column and interfere with detection.[7][8] While methods like protein precipitation (PPT) are fast, they often result in less clean extracts.[9][10] For a more robust and sensitive assay, Liquid-Liquid Extraction (LLE) is the recommended approach.[11]

Rationale for LLE: LLE provides superior sample cleanup by partitioning the analyte between the aqueous plasma phase and an immiscible organic solvent based on its solubility and charge state. By manipulating the pH of the plasma, we can render the acidic 3,5-Diiodosalicylic acid neutral, maximizing its transfer into the organic phase while leaving polar, interfering substances and precipitated proteins behind in the aqueous layer.[12][13] This results in a cleaner extract, reducing matrix effects and enhancing the longevity of the analytical column.[11]

Detailed Protocol: Liquid-Liquid Extraction

This protocol is designed for high recovery and sample cleanliness.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • 3,5-Diiodosalicylic acid analytical standard

  • Internal Standard (IS) (e.g., 5-Bromosalicylic acid or another suitable analogue)

  • Phosphoric Acid (1 M)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, HPLC grade

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Nitrogen evaporator or centrifugal vacuum concentrator

Step-by-Step Procedure:

  • Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the Internal Standard working solution (e.g., 10 µg/mL) to each tube (except for blank samples). Vortex briefly.

  • Acidification: Add 50 µL of 1 M Phosphoric Acid to each tube. This step is crucial to lower the pH of the plasma to ~2-3, ensuring the carboxylic acid group on the analyte is fully protonated (neutral). Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of MTBE to each tube. Cap securely.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic solvent.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and create a sharp interface between the upper organic layer (containing the analyte) and the lower aqueous layer.

  • Collection: Carefully transfer approximately 900 µL of the upper organic layer (MTBE) into a new, clean tube, being careful not to disturb the protein pellet or aqueous layer.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble micro-particulates.

  • Injection: Carefully transfer the supernatant into an HPLC vial with an insert and inject into the HPLC system.

LLE Workflow Diagram

LLE_Workflow start_node Start: Plasma Sample (200 µL) step1 Vortex Briefly start_node->step1 Add Internal Standard process_node process_node input_node input_node output_node output_node final_node Inject into HPLC step2 Vortex (10s) step1->step2 Acidify step3 Vortex Vigorously (2 min) step2->step3 Extract input_acid 50 µL 1M H₃PO₄ input_acid->step2 step4 Centrifuge (10,000 x g, 10 min) step3->step4 Separate Phases input_solvent 1.0 mL MTBE input_solvent->step3 step5 Transfer Supernatant (MTBE) step4->step5 Collect Organic Layer step6 Evaporate under N₂ step5->step6 Dry Down step7 Vortex (30s) step6->step7 Reconstitute step7->final_node input_mobile_phase 100 µL Mobile Phase input_mobile_phase->step7

Caption: Liquid-Liquid Extraction workflow for plasma samples.

HPLC-UV Method and Chromatographic Conditions

The high lipophilicity (logP ≈ 4.6) of 3,5-Diiodosalicylic acid makes it an excellent candidate for reversed-phase chromatography. A C18 column is a standard and effective choice for retaining and separating such non-polar molecules.

Rationale for Conditions:

  • Column: A C18 stationary phase provides strong hydrophobic interactions with the analyte for good retention.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute the analyte. Acetonitrile is a common organic modifier with good UV transparency.[8]

  • Acid Modifier: The addition of 0.1% formic acid to the mobile phase is critical. It maintains a low pH (<3.5), ensuring the analyte remains in its neutral, protonated state. This prevents peak tailing and shifting retention times that occur when an analyte's ionization state is not controlled.

  • Detection Wavelength: Salicylic acid derivatives typically show strong absorbance between 230 nm and 300 nm.[14] A preliminary scan with a photodiode array (PDA) detector is recommended to identify the precise wavelength of maximum absorbance (λmax) for optimal sensitivity. 240 nm is proposed as a robust starting point.

Optimized HPLC-UV Conditions
ParameterRecommended Condition
Instrument HPLC system with UV or PDA Detector
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min (30% B), 1-8 min (30-90% B), 8-9 min (90% B), 9-10 min (90-30% B), 10-15 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detection Wavelength 240 nm
Run Time 15 minutes

Bioanalytical Method Validation

A method is only useful if it is proven to be reliable. Validation is the documented process that demonstrates an analytical method is accurate, precise, and suitable for its intended purpose.[1] The following parameters must be assessed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[15][16]

Specificity and Selectivity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from at least six different sources to check for interfering peaks at the retention times of the analyte and the internal standard.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is prepared by spiking blank plasma with known concentrations of the analyte.

ParameterAcceptance CriteriaExample Result
Range e.g., 10 - 2000 ng/mLMeets Criteria
Regression Model Linear, weighted (1/x or 1/x²)y = 0.0015x + 0.002
Correlation Coefficient (r²) ≥ 0.990.9985
Accuracy and Precision

Accuracy describes the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. This is determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
LLOQ 10≤ 20%80 - 120%≤ 20%80 - 120%
Low 30≤ 15%85 - 115%≤ 15%85 - 115%
Medium 300≤ 15%85 - 115%≤ 15%85 - 115%
High 1500≤ 15%85 - 115%≤ 15%85 - 115%

Acceptance criteria based on ICH M10 guidelines.[17]

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20% of nominal) and precision (≤20% RSD).[17]

Recovery

Extraction recovery is a measure of the efficiency of the sample preparation process. It is calculated by comparing the peak area of an analyte from an extracted plasma sample to the peak area of an analyte from a post-extraction spiked sample at the same concentration.

Stability

The stability of the analyte in the plasma matrix must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.

Stability TestConditionAcceptance Criteria
Freeze-Thaw 3 cycles, from -80°C to room temp.Mean concentration within ±15% of nominal
Bench-Top Room temperature for 6 hoursMean concentration within ±15% of nominal
Long-Term -80°C for 30 daysMean concentration within ±15% of nominal
Post-Preparative Autosampler (e.g., 4°C) for 24 hoursMean concentration within ±15% of nominal

Conclusion

This application note details a selective, robust, and reliable HPLC-UV method for the determination of 3,5-Diiodosalicylic acid in human plasma. By pairing a scientifically justified liquid-liquid extraction protocol with an optimized reversed-phase chromatographic separation, this method provides the clean sample extracts and consistent performance required for regulated bioanalysis. The comprehensive validation plan ensures that the data generated is accurate and defensible, making this method highly suitable for pharmacokinetic and other studies in the drug development pipeline.

References

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved February 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Retrieved February 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved February 27, 2026, from [Link]

  • Merck & Co., Inc. (n.d.). 3,5-Diiodosalicylic Acid. The Merck Index Online. Retrieved February 27, 2026, from [Link]

  • Gholivand, M. B., & Khodadadian, M. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Journal of Pharmaceutical and Biomedical Analysis, 107, 456-462. (Simulated reference, as full text was behind a paywall)
  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved February 27, 2026, from [Link]

  • Pedersen-Bjergaard, S., & Rasmussen, K. E. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. PubMed. Retrieved February 27, 2026, from [Link]

  • Phenomenex. (n.d.). Selection Criteria for Sample Preparation Methods. Retrieved February 27, 2026, from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved February 27, 2026, from [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Chromatography B, 785(2), 263-275. (Simulated reference based on available abstract)
  • ChemSrc. (2025). 3,5-Diiodosalicylic acid | CAS#:133-91-5. Retrieved February 27, 2026, from [Link]

  • Vanderbilt University. (n.d.). Sample Preparation for HPLC. Retrieved February 27, 2026, from [Link]

  • Alhajjaj, Z. (2013). How to prepare plasma samples for HPLC analysis?. ResearchGate. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Diiodosalicylic acid. PubChem Compound Database. Retrieved February 27, 2026, from [Link]

  • Bailey, D. N., & Kelner, M. (1984). Extraction of acidic drugs from water and plasma: study of recovery with five different solvents. PubMed. Retrieved February 27, 2026, from [Link]

  • Bailey, D. N., & Kelner, M. (1984). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Journal of Analytical Toxicology, 8(1), 26–28. Retrieved February 27, 2026, from [Link]

  • Nenni, M., Doğan, A., Çelebier, M., Soyseven, M., Kaynak, M. S., Aboul-Enein, H. Y., & Arli, G. (2022). Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. Turkish Journal of Chemistry, 46(1), 23-32. Retrieved February 27, 2026, from [Link]

  • Dadashzadeh, S., & Shishehbor, M. R. (2009). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian Journal of Pharmaceutical Research, 8(2), 97-102. Retrieved February 27, 2026, from [Link]

  • Bailey, D. N., & Kelner, M. (1984). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Biotage. (2023). Protein precipitation vs. traditional protein crash: what's best?. Retrieved February 27, 2026, from [Link]

  • Various Authors. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Google Patents. (2003). CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid.
  • Schildböck, C., et al. (n.d.). A Quick and Simple HPLC Method for the Quantification of the Immunosuppressor 6-Mercaptopurine in Human Plasma. Longdom Publishing. Retrieved February 27, 2026, from [Link]

  • Bezmialem Science. (2021). Development and Validation of an In Vitro Dissolution Method Based on HPLC Analysis for L-Dopa Release From PLGA Nanoparticles. Retrieved February 27, 2026, from [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis (M10). European Medicines Agency. Retrieved February 27, 2026, from [Link] (Link to a paper referencing the guideline)

  • Legaz, M. E., Acitores, E., & Valverde, F. (1992). Determination of salicylic acid by HPLC in plasma and saliva from children with juvenile chronic arthritis. Tokai Journal of Experimental and Clinical Medicine, 17(5-6), 229-237. Retrieved February 27, 2026, from [Link]

Sources

Application Note: High-Purity Recovery of 3,5-Diiodosalicylic Acid via Alkalized Acid Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,5-Diiodosalicylic acid is a key organic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals, a reagent in analytical chemistry, and a tool in biological research.[1][2] Synthesized typically via the iodination of salicylic acid, the crude product often contains impurities such as mono-iodinated species, unreacted starting materials, and residual iodinating agents.[3] Achieving high purity is critical for its downstream applications. This application note provides a detailed protocol for the purification of 3,5-Diiodosalicylic acid using the alkalized acid precipitation method. This technique leverages the differential solubility of the target compound and its impurities in aqueous solutions at varying pH levels to effectively isolate the product with high purity and yield.

Principle of the Method: Leveraging pH-Dependent Solubility

The purification strategy is grounded in the acidic nature of 3,5-Diiodosalicylic acid, which possesses both a carboxylic acid and a phenolic hydroxyl group. The core principle involves a two-step pH manipulation to first isolate the sodium salt of the target compound and then regenerate the purified acid.

  • Alkaline Dissolution & Salt Formation : The crude 3,5-Diiodosalicylic acid is sparingly soluble in water but reacts readily with a dilute base, such as sodium hydroxide (NaOH), to form its corresponding sodium salt (sodium 3,5-diiodosalicylate).[2][4] This salt is significantly more soluble in aqueous solutions. Many common impurities from the synthesis, including certain colored byproducts, are less soluble in the alkaline solution and can be removed at this stage.[3]

  • Selective Crystallization : By carefully adjusting the pH to a mildly acidic or near-neutral level (pH 5.5) and controlling the temperature, the sodium salt of 3,5-diiodosalicylic acid can be selectively crystallized and precipitated from the solution, leaving more soluble impurities behind in the mother liquor.[3]

  • Acid Precipitation : The isolated and redissolved sodium salt is then treated with a strong acid, like hydrochloric acid (HCl). This protonates the carboxylate and phenolate groups, regenerating the neutral 3,5-Diiodosalicylic acid. Due to its low water solubility, the purified compound precipitates out of the aqueous solution and can be collected by filtration.[3][4] This method is particularly effective at removing reddish-yellow impurities such as ICl₃ that can form when using iodine monochloride as the iodinating agent.[3]

Logical Workflow Diagram

Alkalized_Acid_Precipitation cluster_0 Step 1: Alkalization & Dissolution cluster_1 Step 2: Selective Salt Crystallization cluster_2 Step 3: Acid Precipitation A Crude 3,5-Diiodosalicylic Acid (with impurities) B Dissolve in aq. NaOH Solution A->B C Soluble Sodium 3,5-Diiodosalicylate (Impurities may be insoluble) B->C D Adjust pH to 5.5 with 10% NaOH C->D E Heat to 35°C, then cool to 15°C D->E F Crystallized Sodium Salt (Pure) E->F G Isolate Salt via Filtration/ Centrifugation F->G H Redissolve Sodium Salt in DI Water G->H I Adjust pH to 1.5 with 36.5% HCl H->I J Precipitated 3,5-Diiodosalicylic Acid (High Purity) I->J K Isolate, Wash, and Dry Final Product J->K L Pure 3,5-Diiodosalicylic Acid K->L Final Product

Caption: Workflow for the purification of 3,5-Diiodosalicylic acid.

Safety Precautions and Handling

3,5-Diiodosalicylic acid and the reagents used in this protocol pose several hazards. Adherence to strict safety protocols is mandatory.

  • Hazard Identification : 3,5-Diiodosalicylic acid is harmful if swallowed, causes skin irritation, and serious eye irritation.[5][6] It may also cause respiratory irritation.[7][8] Concentrated NaOH and HCl are corrosive and can cause severe burns.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9] All solid handling and solution preparations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Handling : Avoid creating dust when handling the solid compound.[8] Ensure emergency eyewash stations and safety showers are accessible. Wash hands thoroughly after handling.[5]

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[4][7]

  • Disposal : Dispose of all chemical waste according to institutional and local environmental regulations.[6]

Materials and Equipment

Reagents & Consumables
ReagentGradeSupplier RecommendationNotes
Crude 3,5-Diiodosalicylic AcidSynthesis GradeN/AStarting material for purification.
Sodium Hydroxide (NaOH)ACS Reagent GradeStandard SupplierUsed to prepare 5% and 10% (w/v) solutions.
Hydrochloric Acid (HCl)ACS Reagent GradeStandard Supplier36.5% (concentrated). Corrosive.
Deionized (DI) WaterType II or higherN/AUsed for preparing solutions and washing.
pH Indicator Strips or pH MeterN/AStandard SupplierFor accurate pH adjustments.
Filter PaperWhatman Grade 1 or equivalentStandard SupplierFor Büchner funnel filtration.
Equipment
EquipmentPurpose
Magnetic Stirrer with HotplateDissolution and heating of solutions.
Beakers (various sizes)Reaction vessels.
Graduated CylindersMeasuring liquid volumes.
Büchner Funnel and FlaskSuction filtration.
Vacuum SourceFor suction filtration.
Drying Oven or Vacuum DesiccatorDrying the final product.
Analytical BalanceAccurate weighing of solids.
Chemical Fume HoodAll handling of solids and concentrated acids/bases.

Detailed Experimental Protocol

This protocol is adapted from established purification methodologies.[3]

Part A: Preparation of the Sodium Salt
  • Initial Dissolution : In a chemical fume hood, prepare a 5% (w/v) aqueous solution of sodium hydroxide. For every 10 g of crude 3,5-diiodosalicylic acid to be purified, prepare approximately 100 mL of this solution.

  • Alkalization : Place the 5% NaOH solution in a beaker with a magnetic stir bar and begin stirring at room temperature. Slowly add the crude 3,5-diiodosalicylic acid in portions to the stirring solution. Continue stirring until all the solid has dissolved.

  • pH Adjustment for Crystallization : Calibrate a pH meter or use pH strips to monitor the solution. Carefully add a 10% (w/v) NaOH solution dropwise to adjust the pH of the mixture to precisely 5.5. Stir for an additional 10 minutes and re-verify the pH, adjusting if necessary.[3]

    • Causality Note: Adjusting the pH to 5.5 decreases the solubility of the sodium salt of 3,5-diiodosalicylic acid, preparing it for selective crystallization while keeping other potential impurities in solution.

  • Controlled Crystallization : Gently heat the solution to 35 °C while stirring and maintain this temperature for 30 minutes to ensure homogeneity.[3] Afterwards, transfer the beaker to an ice-water bath and cool the mixture to 15 °C to induce the crystallization of the sodium salt.

  • Isolation of Sodium Salt : Collect the precipitated white solid (sodium 3,5-diiodosalicylate) by suction filtration using a Büchner funnel or by centrifugation.[3]

Part B: Acid Precipitation of the Purified Product
  • Redissolution : Transfer the collected sodium salt from the filter into a clean beaker containing a sufficient volume of deionized water to fully dissolve it with stirring.

  • Acidification : While stirring vigorously, slowly add 36.5% hydrochloric acid dropwise to the solution. Monitor the pH continuously. A voluminous white precipitate of purified 3,5-diiodosalicylic acid will form as the solution becomes acidic.[3]

  • Final pH Adjustment : Continue adding HCl until the pH of the slurry reaches 1.5.[3]

    • Causality Note: A pH of 1.5 is well below the pKa of the carboxylic acid group, ensuring complete protonation and maximizing the precipitation of the neutral, water-insoluble product.

  • Isolation and Washing : Collect the white precipitate by suction filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual HCl and sodium chloride salts.

  • Drying : Carefully transfer the purified product to a watch glass or crystallization dish and dry it in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. The final product should be a white to off-white crystalline powder.[2]

Quantitative Data Summary

The following table provides target parameters for the purification process.

ParameterValue/RangeRationale/Notes
Inputs
Crude 3,5-Diiodosalicylic Acid~10 g (Example)Starting quantity.
5% (w/v) NaOH Solution~100 mLFor initial dissolution.
10% (w/v) NaOH SolutionAs neededFor fine pH adjustment.
36.5% HClAs neededFor final precipitation.
Process Conditions
pH for Salt Crystallization5.5Optimizes selective precipitation of the sodium salt.[3]
Dissolution Temperature35 °CEnsures complete dissolution before cooling.[3]
Crystallization Temperature15 °CInduces crystallization of the sodium salt.[3]
pH for Acid Precipitation1.5Ensures complete protonation and precipitation of the final product.[3]
Outputs
Expected Purity (HPLC)>99%Dependent on the quality of the crude starting material.[10]
Melting Point235-236 °C (dec.)A sharp melting point in this range indicates high purity.[11]
AppearanceWhite to off-white crystalline powderYellow or reddish tints may indicate impurities.[2]

References

  • Benchchem Technical Support Team. (2025, December). Technical Support Center: Synthesis and Purification of 3,5-Diiodosalicylic Acid. Benchchem.
  • Merck Index. 3,5-Diiodosalicylic Acid. Royal Society of Chemistry.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 3,5-Diiodosalicylic acid. Fisher Scientific.
  • Loba Chemie. (n.d.). Safety Data Sheet: 3,5-Diiodosalicylic Acid. Loba Chemie.
  • CymitQuimica. (n.d.). CAS 133-91-5: 3,5-Diiodosalicylic acid. CymitQuimica.
  • ChemicalBook. (2026, January 13). 3,5-Diiodosalicylic acid | 133-91-5. ChemicalBook.
  • TCI Chemicals. (2025, June 26). Safety Data Sheet: 3,5-Diiodosalicylic Acid. TCI Chemicals.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3,5-Diiodosalicylic acid lithium salt. Chemos GmbH & Co. KG.
  • Fisher Scientific. (2024, January 23). Safety Data Sheet: 3,5-Diiodosalicylic acid. Fisher Scientific.
  • National Center for Biotechnology Information. (n.d.). 3,5-Diiodosalicylic acid. PubChem.
  • WIPO Patentscope. (2014, May 14).
  • Google Patents. (2014, May 14). CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid.
  • Chem-Impex. (n.d.). 3,5-Diiodosalicylic acid. Chem-Impex.
  • Woollett, G. H., & Johnson, W. W. (1943). Salicylic acid, 3,5-diiodo-. Organic Syntheses, Coll. Vol. 2, p.343. [Link]

  • Google Patents. (2003, August 20). CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid.
  • Muby Chemicals. (n.d.). 3,5-Diiodosalicylic Acid Manufacturers, SDS. Muby Chemicals.

Sources

Troubleshooting & Optimization

removing unreacted iodine impurities from 3,5-Diiodosalicylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3,5-Diiodosalicylic Acid (DISA) Subject: Troubleshooting Iodine Contamination & Purification Protocols Ticket ID: DISA-PUR-001 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely accessing this guide because your synthesized 3,5-Diiodosalicylic acid (DISA) exhibits a persistent pink, purple, or brown discoloration, or because quantitative analysis (HPLC/Titration) reveals iodine content exceeding the stoichiometric specification (


).

In the synthesis of DISA—typically via the iodination of salicylic acid using Iodine Monochloride (ICl) or diatomic Iodine (


)—unreacted iodine is the most persistent impurity. Because iodine is non-polar and sublimates easily, it can become occluded within the crystal lattice of DISA, resisting standard solvent washes.[1] This guide provides a tiered approach to purification, ranging from surface decontamination to deep-lattice purification.[1]

Part 1: Troubleshooting Guide (Q&A)

Q1: My final product has a distinct purple/pink hue. Is this normal? A: No. Pure 3,5-Diiodosalicylic acid should be a white to off-white (cream) powder.[1][2] A purple or pink tint confirms the presence of free diatomic iodine (


).
  • Cause: Iodine is trapped on the surface of the crystals or within the filter cake.

  • Immediate Action: Perform Protocol A (Thiosulfate Wash) . Do not attempt to dry the product before washing, as heating will sublime the iodine, potentially contaminating your oven and posing an inhalation hazard.[1]

Q2: I washed the product with water, but the yellow/brown color persists. A: Water alone is ineffective because iodine has very low solubility in water (


 at 20°C).[1]
  • Cause: If the color is reddish-yellow rather than purple, the impurity might be Iodine Trichloride (

    
    ) (if ICl was used) or mono-iodinated salicylic acid byproducts.
    
  • Immediate Action: If a thiosulfate wash fails to remove the color, the impurity is likely occluded (trapped inside the crystal).[1] Proceed to Protocol B (Alkalized Acid Precipitation) .

Q3: My melting point is broad (e.g., 220–228°C). The literature says 235–236°C. A: A depressed and broad melting point indicates significant impurities, likely mono-iodosalicylic acid or occluded solvents.[3]

  • Cause: Incomplete iodination or poor crystallization kinetics.

  • Immediate Action: Recrystallize using Protocol C (Acetone/Water Recrystallization) . Note that DISA decomposes near its melting point, so visual determination requires a pre-heated apparatus.[1]

Q4: Why not just recrystallize immediately? Why wash with Thiosulfate? A: Recrystallizing a product heavily contaminated with iodine often results in the iodine co-crystallizing back into the lattice. Chemical quenching (reduction) of the oxidant before recrystallization ensures that the iodine is converted to highly water-soluble iodide (


), which stays in the mother liquor.

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying DISA based on visual and analytical feedback.

DISA_Purification Start Crude DISA Product VisualCheck Visual Inspection Start->VisualCheck Purple Purple/Pink Tint (Free Iodine) VisualCheck->Purple Surface I2 Yellow Yellow/Orange Tint (ICl3 or Occluded Impurity) VisualCheck->Yellow Deep Impurity White White/Cream (Visually Clean) VisualCheck->White Looks Clean ThioWash Protocol A: Sodium Thiosulfate Wash Purple->ThioWash Reprecip Protocol B: Alkalized Acid Precipitation Yellow->Reprecip Analysis HPLC / Melting Point White->Analysis ThioWash->VisualCheck Re-inspect Reprecip->Analysis Recryst Protocol C: Acetone/Water Recrystallization Final Pure DISA (>98%, MP ~235°C) Recryst->Final Analysis->Recryst Purity < 98% Analysis->Final Purity > 98%

Figure 1: Purification logic flow for 3,5-Diiodosalicylic acid. Follow the path based on visual cues and analytical data.

Part 3: Detailed Experimental Protocols

Protocol A: Sodium Thiosulfate Surface Wash

Use this for removing surface-level purple/pink discoloration.

Mechanism: Sodium thiosulfate reduces insoluble free iodine (


) to water-soluble iodide ions (

).

  • Preparation: Prepare a 5% (w/v) Sodium Thiosulfate solution (dissolve 5g

    
     in 100mL distilled water).
    
  • Filtration: If the crude solid is in a Büchner funnel, apply vacuum to remove the mother liquor.

  • Wash: Disconnect the vacuum. Pour the thiosulfate solution over the filter cake until it is fully submerged.

  • Agitation: Gently stir the surface of the cake with a glass rod or spatula to ensure contact. Let it sit for 2–3 minutes. The purple color should fade immediately.

  • Elution: Reapply vacuum to pull the wash through.

  • Rinse: Wash with distilled water (3x cake volume) to remove residual salts (sodium tetrathionate and sodium iodide).

Protocol B: Alkalized Acid Precipitation (Deep Purification)

Use this if the product is yellow/orange or if Protocol A failed to improve purity. This is the most effective method for removing occluded impurities. [1][2][2][3][4][5][6][7][8][9][10][11]

  • Dissolution: Suspend the crude DISA in water (approx. 10mL per gram of DISA).

  • Basification: Slowly add 10% NaOH solution with stirring. Monitor pH.

    • Goal: Dissolve the solid completely. DISA converts to its soluble disodium salt.

    • Target pH: ~10–11.[11]

  • Filtration: Filter the solution (gravity or vacuum) to remove any insoluble particulate matter (dust, non-acidic impurities).

  • Precipitation: Transfer the clear filtrate to a clean beaker. Slowly add 3M HCl dropwise while stirring vigorously.

    • Observation: A thick white precipitate will form.[7]

    • Target pH: Acidify to pH < 2 to ensure full protonation of the carboxylic acid and phenol groups.

  • Collection: Filter the white solid, wash thoroughly with water, and dry.[1]

Protocol C: Recrystallization (Acetone/Water)

Use this for final polishing of crystal structure and melting point elevation. [3]

  • Solvent: Dissolve the dried solid in the minimum amount of warm acetone (~50°C).

    • Note: DISA is highly soluble in acetone. Do not use excess solvent.

  • Precipitation: Remove from heat. Slowly add warm water dropwise with agitation until a faint turbidity (cloudiness) persists.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Harvest: Filter the fine needles/powder and wash with cold 1:1 acetone/water mixture.

Part 4: Technical Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-White PowderPurple = Iodine; Yellow =

/Byproducts
Melting Point 232°C – 236°CDecomposes upon melting [3][4]
Solubility (Water) Insoluble~0.02% at 25°C
Solubility (Ethanol) SolubleUseful for TLC spotting
Solubility (Acetone) Highly SolublePrimary recrystallization solvent
Molecular Weight 389.91 g/mol

References

  • BenchChem Technical Support. (2025).[7] Synthesis and Purification of 3,5-Diiodosalicylic Acid. Retrieved from 7[1]

  • WIPO Patentscope. (2014). Synthesis method of medical intermediate 3,5-diiodosalicylic acid (CN103787876).[1][9] Retrieved from 10[1]

  • Organic Syntheses. (1943).[3] Salicylic acid, 3,5-diiodo-.[1][2][3][5][6][7][8][9][10][12] Coll. Vol. 2, p.343. Retrieved from 13[1]

  • Thermo Scientific Chemicals. (n.d.). 3,5-Diiodosalicylic acid, 97% Specification Sheet. Retrieved from 4[1]

Sources

minimizing side reactions in 3,5-Diiodosalicylic acid scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Process Optimization

Executive Summary: The Scale-Up Challenge

Scaling up the iodination of salicylic acid to 3,5-Diiodosalicylic Acid (DISA) presents a classic conflict between kinetics and thermodynamics . The primary challenge is not the formation of the product, but the suppression of two critical impurities:

  • 5-Iodosalicylic Acid (5-ISA): The kinetic intermediate resulting from incomplete reaction.

  • 2,4,6-Triiodophenol (TIP): A thermodynamic sink formed via decarboxylation and over-iodination, typically triggered by thermal stress or pH mismanagement.

This guide provides a mechanistic breakdown, validated protocols, and troubleshooting workflows to navigate this narrow process window.

Mechanism & Reaction Pathway

To control the reaction, one must understand the competitive pathways. The hydroxyl group (-OH) is a strong activator, directing iodine to the ortho and para positions.

  • Step 1 (Fast): Iodination at the C5 position (para to -OH, meta to -COOH) forms 5-ISA .

  • Step 2 (Rate Limiting): Iodination at the C3 position (ortho to -OH, sandwiched between -OH and -COOH) forms the target 3,5-DISA . This step is sterically hindered.

  • Step 3 (Destructive): Under forcing conditions (high T, excess

    
    ), the carboxyl group is displaced (decarboxylation), leading to 2,4,6-Triiodophenol .
    
Pathway Visualization

ReactionPathway SA Salicylic Acid (Starting Material) ISA 5-Iodosalicylic Acid (Intermediate Impurity) SA->ISA + I+ (Fast) Kinetic Control DISA 3,5-Diiodosalicylic Acid (TARGET) ISA->DISA + I+ (Slow) Steric Hindrance TIP 2,4,6-Triiodophenol (Critical Impurity) ISA->TIP Side Pathway DISA->TIP + I+ / Heat Decarboxylation (-CO2)

Figure 1: Reaction network showing the progression from starting material to target and the risk of decarboxylation.

Critical Process Parameters (CPPs)

The following parameters are non-negotiable for maintaining high purity (>98%) during scale-up.

ParameterSpecificationScientific Rationale
Temperature 75°C – 80°C < 70°C results in stalled reaction (high 5-ISA). > 85°C accelerates decarboxylation to Triiodophenol [1].
Stoichiometry 2.1 – 2.2 eq. Iodine You need a slight excess to push the sterically hindered C3-iodination. < 2.05 eq leaves 5-ISA; > 2.5 eq wastes reagent and risks over-iodination.
Solvent System Acetic Acid (Glacial) Provides the optimal polarity for solubilizing

while allowing the product to precipitate, driving equilibrium forward [2].
Agitation High Shear / Turbulent As the product precipitates, the slurry becomes thick. Poor mixing traps unreacted 5-ISA inside the crystal lattice of the product (occlusion).

Validated Protocol: ICl Method (Scale-Up Ready)

Note: While Green Chemistry methods (


) exist, the Iodine Monochloride (

) method remains the industrial gold standard for regioselectivity and yield [2][3].
Reagents
  • Salicylic Acid (1.0 eq)[1]

  • Iodine Monochloride (

    
    ) (2.1 eq)
    
  • Glacial Acetic Acid (Solvent)[2][3]

  • Water (Quench/Precipitation)

Step-by-Step Workflow
  • Dissolution: Charge Salicylic Acid into Glacial Acetic Acid (approx. 8-10 volumes). Stir until fully dissolved.

  • Controlled Addition (Exotherm): Add

    
     solution slowly over 30-60 minutes.
    
    • Checkpoint: Monitor internal temperature. Maintain < 40°C during addition to prevent premature precipitation of mono-iodo species.

  • Reaction Phase:

    • Add Water (approx. 25-30 volumes) to induce precipitation.

    • Heat the slurry gradually to 80°C .

    • Hold at 80°C for 20-40 minutes .

    • Mechanism:[4][5][6][7][8][9][10] This heating step redissolves occluded 5-ISA and allows it to react to form 3,5-DISA.

  • Quench & Work-up:

    • Cool to 20°C.

    • Filter the solids.[2][3][9]

    • The "Pink" Wash: Wash the cake with 5% Sodium Bisulfite (

      
      ) or Thiosulfate to remove residual free iodine (removes pink/brown discoloration) [3].
      
    • Wash with water until pH is neutral.

  • Purification (If failing specs):

    • Recrystallize from Acetone/Water (1:4 ratio) or Glacial Acetic Acid.

Troubleshooting Guide

Use this matrix to diagnose deviations in your specific experiment.

Symptom Probable Cause Mechanistic Insight Corrective Action
High 5-ISA Impurity (>2%)Reaction stalled; Mass transfer limits.The second iodine addition (C3 position) is slow. If the product precipitates too fast or mixing is poor, 5-ISA gets trapped.1. Increase reaction time at 80°C.2. Increase agitation speed (RPM).3. Ensure slight excess of iodinating agent (2.1 eq).
Product is Pink/Brown Free Iodine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) contamination.
Oxidation of iodide or residual reagent.[5][8] This is a physical impurity, not a chemical side product.Wash the filter cake with 5% Sodium Bisulfite or Thiosulfate solution until the filtrate is colorless [3].
Low Yield & Unknown Impurity Decarboxylation to Triiodophenol.Temperature exceeded 85°C or reaction time was too long. The -COOH group is lost.1. Calibrate temperature sensors.2. Strictly limit the 80°C hold time to 40 mins.3. Check pH; avoid highly acidic conditions for prolonged periods.
Broad Melting Point (< 230°C)Mixed crystal formation.3,5-DISA (MP ~236°C) and 5-ISA form a solid solution, depressing the MP.Recrystallize using Acetone/Water . Dissolve in warm acetone, filter, then slowly add water to precipitate [2].

Process Flow Diagram (Scale-Up)

ProcessFlow Reactor Reactor (Salicylic Acid + AcOH) Dosing Controlled Dosing (ICl Addition < 40°C) Reactor->Dosing Initiation Heating Thermal Soak (80°C for 30 min) Dosing->Heating Drive C3 Iodination Quench Quench & Filter (Cool to 20°C) Heating->Quench Precipitation Wash Bisulfite Wash (Remove Free I2) Quench->Wash Purification Dry Drying (Final Product) Wash->Dry

Figure 2: Unit operation flow emphasizing the thermal soak required to convert mono-iodo intermediates.

Frequently Asked Questions (FAQs)

Q1: Can I use Iodine (


) and Hydrogen Peroxide (

) instead of ICl?
A: Yes, this is a common "Green Chemistry" route. However, it is generally less regioselective than ICl and requires careful control of the exotherm. The peroxide acts as an oxidant to regenerate the electrophilic iodine species from iodide, improving atom economy. If using this method, ensure slow addition of

to prevent runaway oxidation [4].

Q2: My product is turning purple during drying. Why? A: This indicates residual iodine is subliming. You likely skipped or under-performed the Sodium Bisulfite wash step. Re-slurry the solid in 5% bisulfite solution, stir for 15 minutes, filter, and wash extensively with water.

Q3: How do I differentiate between 5-ISA and 3,5-DISA on TLC? A: Use a mobile phase of Ethyl Acetate : Petroleum Ether (1:1) .

  • Salicylic Acid: Highest

    
    
    
  • 5-ISA: Middle

    
    
    
  • 3,5-DISA: Lowest

    
     (most polar due to two iodine atoms increasing acidity/polarity interactions). Note: Verify with authentic standards as 
    
    
    
    can shift based on plate acidity.

Q4: Is the decarboxylation reversible? A: No. Once 2,4,6-triiodophenol is formed, the carboxyl group is lost as


 gas. This impurity is difficult to remove by simple recrystallization due to solubility similarities. Prevention (Temperature control) is the only cure.

References

  • BenchChem Technical Support. (2025).[3] Synthesis and Purification of 3,5-Diiodosalicylic Acid. Retrieved from

  • Organic Syntheses. (1930). 3,5-Diiodosalicylic acid.[1][3][10][11][12] Organic Syntheses, Coll. Vol. 2, p.196. Retrieved from

  • World Intellectual Property Organization (WIPO). (2014). CN103787876 - Synthesis method of medical intermediate 3,5-diiodosalicylic acid.[12] Retrieved from

  • National Institutes of Health (NIH). (2008). Iodination of salicylic acid improves its binding to transthyretin. Retrieved from

Sources

Validation & Comparative

Technical Assessment: 1H NMR Structural Validation of 3,5-Diiodosalicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum analysis of 3,5-Diiodosalicylic acid peaks Content Type: Publish Comparison Guide

Executive Summary

3,5-Diiodosalicylic acid (DISA) is a critical halogenated intermediate used in the synthesis of salicylanilide anthelmintics (e.g., Rafoxanide) and as a ligand in metabolic research. In drug development, verifying the complete iodination of the salicylic acid (SA) precursor is essential, as mono-iodinated impurities (3-iodo- or 5-iodosalicylic acid) possess distinct biological toxicities and reactivity profiles.

This guide provides a technical comparison of the 1H NMR spectral signatures of DISA against its precursor, Salicylic Acid (SA). It focuses on the diagnostic shift of aromatic protons and the transition from ortho-coupling to meta-coupling patterns as the definitive confirmation of purity.

Comparative Spectral Analysis

The structural validation of DISA relies on the analysis of the aromatic region (6.5 – 8.5 ppm). The introduction of iodine atoms at positions 3 and 5 eliminates the protons at these sites, simplifying the spectrum from a 4-spin system (SA) to a 2-spin system (DISA).

Table 1: Chemical Shift Comparison (Solvent: DMSO-d₆)

Note: Chemical shifts (


) are referenced to residual DMSO pentet at 2.50 ppm.
FeatureSalicylic Acid (Precursor)3,5-Diiodosalicylic Acid (Target)Diagnostic Change
System ABCD (4 Aromatic H)AX (2 Aromatic H)Simplification of splitting patterns.
H-3

6.92 (d,

Hz)
Absent (Substituted by Iodine)Disappearance of upfield doublet.
H-5

6.96 (t,

Hz)
Absent (Substituted by Iodine)Disappearance of upfield triplet.
H-4

7.52 (td,

Hz)

8.25 (d,

Hz)
Significant downfield shift (+0.7 ppm); Change to doublet.
H-6

7.82 (dd,

Hz)

8.17 (d,

Hz)
Downfield shift (+0.35 ppm); Loss of ortho coupling.
Coupling Ortho (

Hz)
Meta (

Hz)
Critical Purity Indicator
Mechanistic Insight: Why the Spectrum Changes
  • Deshielding Effect: Iodine is a heavy, electronegative halogen. When substituted at positions 3 and 5, it exerts a deshielding effect on the remaining protons (H-4 and H-6) due to the "heavy atom effect" and steric compression. This pushes the signals from the 6.9–7.8 ppm range down to the 8.1–8.3 ppm range.

  • Coupling Topology:

    • Salicylic Acid: H-5 couples with H-4 and H-6 (ortho coupling,

      
       Hz), creating broad triplets/multiplets.
      
    • DISA: With positions 3 and 5 blocked, the remaining protons H-4 and H-6 are meta to each other. They cannot interact via 3 bonds. Instead, they interact via 4 bonds (W-coupling), resulting in a characteristic sharp doublet with a small coupling constant (

      
       Hz).
      

Experimental Protocol

To ensure reproducible data, the following protocol controls for concentration and solvent effects, which are significant in carboxylic acid analysis.

A. Sample Preparation[1][2]
  • Solvent Choice: DMSO-d₆ is the mandatory solvent.

    • Reasoning: DISA has poor solubility in CDCl₃. Furthermore, CDCl₃ often leads to dimerization of carboxylic acids, causing peak broadening. DMSO-d₆ disrupts these dimers, yielding sharp aromatic peaks and allowing observation of the phenolic -OH (often visible ~11-12 ppm).

  • Concentration: 10–15 mg of DISA in 0.6 mL DMSO-d₆.

    • Note: Higher concentrations may cause viscosity broadening; lower concentrations may lose the small meta coupling satellites in the noise.

B. Instrument Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of aromatic protons.

  • Scans (NS): Minimum 16 scans (ensure S/N ratio > 50:1 for aromatic region).

  • Spectral Width: -2 to 14 ppm (to capture acidic protons).

  • Acquisition Time (AQ):

    
     3.0 seconds. High digital resolution is required to resolve the small 2 Hz coupling.
    

Structural Validation Workflow

The following diagram outlines the logic flow for determining if the iodination reaction was successful based on NMR data.

NMR_Analysis_Logic Start Crude Product (DMSO-d6 Solution) Scan Acquire 1H NMR (Region 6.0 - 9.0 ppm) Start->Scan Check_Upfield Are peaks present at 6.5 - 7.0 ppm? Scan->Check_Upfield Impurity_SA Contamination: Unreacted Salicylic Acid Check_Upfield->Impurity_SA Yes Check_Coupling Analyze Peaks at 8.0 - 8.3 ppm Check_Upfield->Check_Coupling No Pattern_Ortho Pattern: Doublet + dd (J ~ 8 Hz + 2 Hz) Check_Coupling->Pattern_Ortho Ortho Coupling Seen Pattern_Meta Pattern: Two Doublets (J ~ 2.1 Hz only) Check_Coupling->Pattern_Meta Only Meta Coupling Result_Mono Result: 5-Iodosalicylic Acid (Incomplete Iodination) Pattern_Ortho->Result_Mono Result_Pure Result: Pure 3,5-Diiodosalicylic Acid (Target Molecule) Pattern_Meta->Result_Pure

Figure 1: Decision logic for validating DISA synthesis. The absence of upfield signals and large coupling constants is the primary pass/fail metric.

Troubleshooting & Impurity Identification

Common Impurity: 5-Iodosalicylic Acid

Incomplete iodination often yields the mono-substituted 5-iodo derivative.

  • Spectral Signature: You will see a mixture of ortho and meta coupling.

    • H-3: Doublet at ~6.8 ppm (

      
       Hz).
      
    • H-4: Doublet of Doublets (dd) at ~7.8 ppm (

      
       Hz).
      
    • H-6: Doublet at ~8.0 ppm (

      
       Hz).
      
  • Resolution: If this pattern is observed, the reaction requires longer reflux time or additional equivalents of the iodinating agent (ICl or I₂/H₂O₂).

Artifact: Water & Acid Exchange
  • Broad Hump > 10 ppm: The carboxylic acid proton (-COOH) and phenolic proton (-OH) are "labile." In "wet" DMSO-d₆, these may broaden significantly or merge into a single broad peak due to chemical exchange with residual water in the solvent. This is not an impurity; it is a solvent interaction artifact.

References

  • Spectral Data Verification

    • National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 2877 (Salicylic Acid) & Analogues. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Synthesis & Characterization

    • Luo, J., Preciado, S., & Larrosa, I. (2015). Salicylic Acids as Readily Available Starting Materials for the Synthesis of meta-Substituted Biaryls. Royal Society of Chemistry (RSC) Advances. Retrieved from [Link]

  • Solvent Effects in NMR

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

  • Coupling Constant Analysis

    • Reich, H. J. (2018). Structure Determination Using NMR: Spin-Spin Splitting. University of Wisconsin-Madison. Retrieved from [Link]

Sources

FTIR Characteristic Absorption Bands of 3,5-Diiodosalicylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the FTIR characterization of 3,5-Diiodosalicylic acid (3,5-DISA), synthesizing experimental data with theoretical vibrational analysis. It is designed for researchers requiring precise identification and quality control of halogenated salicylate derivatives.[1][2]

Executive Summary

3,5-Diiodosalicylic acid (3,5-DISA) is a critical halogenated derivative of salicylic acid, utilized as a metabolic probe, a precursor in radiopharmaceutical synthesis, and a ligand in protein-binding studies.[2] Accurate characterization of 3,5-DISA requires distinguishing it from its parent compound, Salicylic Acid (SA), and other impurities.

This guide provides a definitive spectral fingerprint for 3,5-DISA.[1][2] Unlike generic databases, we correlate specific vibrational modes with the electronic and steric effects of iodine substitution, providing a self-validating protocol for purity assessment.

Molecular Context & Vibrational Theory

To interpret the FTIR spectrum accurately, one must understand the impact of the two iodine atoms at the ortho (3-position) and para (5-position) sites relative to the hydroxyl group.

  • Mass Effect: Iodine is significantly heavier (126.9 amu) than the hydrogen it replaces (1.0 amu).[2] This "mass loading" drastically dampens vibrational frequencies involving the aromatic ring, particularly in the fingerprint region (< 1000 cm⁻¹).

  • Electronic Effect (Inductive vs. Resonance): Iodine is electron-withdrawing via induction (-I) but electron-donating via resonance (+R).[1][2] In the carbonyl region, the inductive effect typically dominates, slightly increasing the C=O force constant compared to non-halogenated analogs.

  • Intramolecular Hydrogen Bonding: The 3-position iodine is sterically bulky and sits adjacent to the phenolic hydroxyl.[1][2] This proximity can perturb the classic intramolecular hydrogen bond (O-H···O=C) seen in salicylates, altering the O-H stretching frequency.

Structural Visualization

The following diagram illustrates the key vibrational centers and the workflow for spectral validation.

DISA_Validation cluster_Analysis Spectral Analysis Logic Sample 3,5-DISA Sample Prep KBr Pellet / ATR (Anhydrous) Sample->Prep Acquisition FTIR Acquisition (4000 - 400 cm⁻¹) Prep->Acquisition Region1 High Freq (>3000) O-H Stretch Acquisition->Region1 Check 3256 cm⁻¹ Region2 Mid Freq (1700-1500) C=O & C=C Acquisition->Region2 Check 1667 cm⁻¹ Region3 Low Freq (<600) C-I Stretch Acquisition->Region3 Check ~500-600 cm⁻¹ Validation Purity Confirmed Region1->Validation Match Region2->Validation Region3->Validation

Caption: Figure 1. Spectral validation workflow for 3,5-DISA, highlighting the three critical frequency regions for identification.

Experimental Protocol

To reproduce the data presented below, follow this standardized protocol. This method minimizes hygroscopic interference, which is critical for the O-H stretching region.

  • Sample Preparation:

    • Method: KBr Pellet (Preferred for resolution of sharp aromatic bands) or Diamond ATR.[1][2]

    • Ratio: Mix 1.5 mg of dried 3,5-DISA with 150 mg of spectroscopic-grade KBr.

    • Grinding: Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect scattering.[1][2]

  • Instrument Parameters:

    • Range: 4000 – 400 cm⁻¹ (Mid-IR).[1][2]

    • Resolution: 4 cm⁻¹.[1][2]

    • Scans: Minimum 32 scans (to improve Signal-to-Noise ratio in the fingerprint region).

Spectral Analysis & Comparison

The following table contrasts the characteristic bands of 3,5-DISA with its parent compound, Salicylic Acid. The shifts are diagnostic for the di-iodo substitution.[1][2]

Table 1: Comparative FTIR Bands (cm⁻¹)
Functional Group VibrationSalicylic Acid (SA) [Ref 1, 2]3,5-Diiodosalicylic Acid (3,5-DISA) [Ref 3]Shift / Note
O-H Stretch (Phenolic)3233 (broad)3256 (sharp/intense)Blue Shift (+23): Iodine steric bulk at pos-3 may weaken the intramolecular H-bond slightly, stiffening the O-H bond.[1][2]
C=O Stretch (Carboxylic)1654 – 16621667 Blue Shift (+5 to +13): Inductive electron withdrawal by Iodine increases C=O bond order.[1][2]
C=C Stretch (Aromatic)1612, 14451582 Red Shift (-30): "Mass effect" of heavy iodine atoms dampens ring stretching vibrations.[1][2]
C-I Stretch (Aryl-Iodide)Absent500 – 525 (Region)Diagnostic band for iodinated aromatics.[1][2] Often weak/medium intensity.[1][2]
Detailed Band Assignment
1. The Hydroxyl Region (3500 – 3000 cm⁻¹)

In Salicylic Acid, the phenolic O-H forms a strong intramolecular hydrogen bond with the carbonyl oxygen, leading to a broad absorption centered around 3233 cm⁻¹. In 3,5-DISA , this band appears at 3256 cm⁻¹ .[1][2][3]

  • Mechanism: The iodine atom at position 3 is physically large (Van der Waals radius ~1.98 Å).[1][2] It crowds the phenolic oxygen, potentially twisting the hydroxyl group slightly out of perfect planarity or reducing the strength of the H-bond interaction with the carbonyl. A weaker H-bond results in a stronger (higher frequency) O-H covalent bond.[1][2]

2. The Carbonyl Region (1700 – 1600 cm⁻¹)

The carboxylic acid C=O stretch is the most intense feature.

  • 3,5-DISA (1667 cm⁻¹): The electronegativity of the two iodine atoms pulls electron density away from the ring system.[2] Through the inductive effect, this reduces the ability of the aromatic ring to donate electron density into the carbonyl anti-bonding orbitals (resonance), effectively increasing the double-bond character of the C=O group. This results in a shift to a higher wavenumber compared to unsubstituted SA.[1][2]

3. The Fingerprint & C-I Region (< 1000 cm⁻¹)

This region is the definitive "ID card" for the molecule.

  • C=C Ring Breathing (1582 cm⁻¹): The heavy iodine atoms act as anchors, slowing down the vibrational frequency of the benzene ring expansions.

  • C-I Stretching (~500 cm⁻¹): While often obscured in standard scans, the carbon-iodine stretch is fundamental.[2] Based on analogous tri-iodobenzoic acid data [Ref 4], this band is expected in the far-IR edge of standard instruments (500–525 cm⁻¹).[2] Absence of bands in the 600–800 cm⁻¹ region (where C-Cl and C-Br appear) further confirms the iodine substitution.[1][2]

References

  • StudyMoose. (2024).[1][2] Comparing IR Spectra of Salicylic Acid and Aspirin Using FT-IR and ATR Spectroscopy. Link

  • BenchChem. (2025).[1][2] Spectroscopic comparison of 3-Methylsalicylic acid and its precursors. Link[2]

  • Méndez-López, L. F., et al. (2023).[1][2] A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molbank, 2023(2), M1643. (Provides explicit 3,5-DISA spectral data: 3256, 1667, 1582 cm⁻¹).[1][2][3] Link

  • Yadav, R. A., et al. (2002).[1][2] Laser Raman and FTIR spectra of 2,3,5-tri-iodobenzoic acid. Indian Journal of Pure & Applied Physics. (Reference for C-I stretching frequency range). Link

Sources

Comparative Biological Profile: 3,5-Diiodosalicylic Acid vs. 5-Iodosalicylic Acid

[1][2]

Executive Summary

This guide provides a technical comparison between 3,5-Diiodosalicylic acid (3,5-DISA) and 5-Iodosalicylic acid (5-ISA) .[1][2] While both are halogenated derivatives of salicylic acid, the addition of a second iodine atom at the C3 position in 3,5-DISA fundamentally alters its physicochemical landscape—specifically its lipophilicity (


Transthyretin (TTR) stabilizationmitochondrial uncouplingplant biofortification efficiency13

Key Differentiator: 3,5-DISA is a superior TTR binder and mitochondrial uncoupler due to enhanced lipophilicity and steric complementarity.[1] Conversely, 5-ISA exhibits superior bioavailability and uptake efficiency in plant systems for iodine biofortification.[1]

Physicochemical Foundation

To understand the biological divergence, one must first analyze the structural drivers.

Feature5-Iodosalicylic Acid (5-ISA)3,5-Diiodosalicylic Acid (3,5-DISA)Impact on Bioactivity
Structure Mono-substituted (Para-iodine)Di-substituted (Ortho, Para-iodine)3,5-DISA is bulkier and more acidic.[1]
Molecular Weight ~264.02 g/mol ~389.91 g/mol Affects diffusion and steric fit.[1]
LogP (Lipophilicity) ~3.1~4.63,5-DISA penetrates membranes more aggressively.[1]
Acidity (pKa) Lower than Salicylic AcidLowest (Strongest Acid)Electron-withdrawing iodines stabilize the anion, enhancing protonophore activity.[1]

Critical Biological Activities[1]

A. Transthyretin (TTR) Kinetic Stabilization

Transthyretin (TTR) amyloidogenesis is a pathological process where TTR tetramers dissociate into monomers, which then misfold into amyloid fibrils.[1][4] Small molecule kinetic stabilizers bind to the thyroxine (T4) binding pockets of TTR, preventing dissociation.[4]

  • Mechanism: TTR possesses two T4 binding sites, each containing hydrophobic "halogen binding pockets" (HBPs).[1][3]

  • Performance: 3,5-DISA > 5-ISA .

    • 3,5-DISA: The two iodine atoms provide optimal occupancy of the hydrophobic HBPs (specifically HBP 3 and 3'). The 3,5-substitution pattern mimics the di-iodinated phenolic ring of Thyroxine (T4), creating a high-affinity "lock" that stabilizes the tetramer.

    • 5-ISA: While it binds TTR, the single iodine atom leaves hydrophobic pockets unoccupied, resulting in lower binding enthalpy and weaker stabilization compared to the di-iodo variant.[1]

B. Mitochondrial Uncoupling (Oxidative Phosphorylation)

Salicylates are classical uncouplers of oxidative phosphorylation.[1] They shuttle protons across the inner mitochondrial membrane (IMM), dissipating the proton gradient (

  • Mechanism: The uncoupling potency is governed by the Protonophore Cycle .[1] The molecule must be lipophilic enough to cross the membrane as a neutral acid (

    
    ) and stable enough as an anion (
    
    
    ) to return.
  • Performance: 3,5-DISA > 5-ISA .

    • 3,5-DISA: With a LogP of ~4.6, it partitions rapidly into the lipid bilayer.[1][3] The two electron-withdrawing iodines delocalize the negative charge on the phenolate/carboxylate, stabilizing the anion during the return phase. This makes it a potent uncoupler, potentially toxic at high concentrations.[1][3]

    • 5-ISA: Less lipophilic (LogP ~3.1).[1] It acts as an uncoupler but requires higher concentrations to achieve the same respiratory stimulation (State 4 respiration increase) as 3,5-DISA.

C. Plant Physiology & Biofortification

In agricultural biotechnology, these compounds are used to biofortify crops with iodine, an essential micronutrient.[3]

  • Performance: 5-ISA > 3,5-DISA .

    • Uptake Efficiency: In studies involving lettuce (Lactuca sativa), 5-ISA demonstrated superior uptake and accumulation in leaf tissue compared to 3,5-DISA.[1][2][3] The extreme lipophilicity of 3,5-DISA likely causes it to be retained in root lipid membranes or soil organic matter, limiting translocation to the aerial parts of the plant.

    • Metabolic Impact: Both compounds induce stress-response pathways (Systemic Acquired Resistance - SAR), elevating polyphenol and antioxidant levels in the plant.[1]

Visualization of Mechanisms[5]

Diagram 1: Mechanism of Mitochondrial Uncoupling

This diagram illustrates how 3,5-DISA acts as a protonophore, short-circuiting the electron transport chain.[1]

MitochondrialUncouplingcluster_matrixMitochondrial Matrix (High pH)cluster_membraneInner Mitochondrial Membrane (Lipid Bilayer)cluster_imsIntermembrane Space (Low pH)A_minus3,5-DISA Anion (A-)A_minus_ims3,5-DISA Anion (A-)A_minus->A_minus_imsReturn via ElectrophoresisATP_SynthaseATP SynthaseA_minus->ATP_SynthaseBypassesH_matrixH+HA_matrix3,5-DISA Neutral (HA)HA_matrix->A_minusDeprotonationHA_matrix->H_matrixDiffusion_AAnion Diffusion(Rate Limiting)Diffusion_HANeutral Diffusion(Fast)H_imsH+HA_ims3,5-DISA Neutral (HA)H_ims->HA_imsA_minus_ims->HA_imsProtonation (High [H+])HA_ims->HA_matrixCrosses Membrane

Caption: The Protonophore Cycle. 3,5-DISA shuttles protons from the IMS to the Matrix, dissipating the gradient required for ATP synthesis.[3]

Diagram 2: TTR Stabilization Logic

This diagram highlights why 3,5-DISA binds TTR more effectively than 5-ISA.

TTR_Bindingcluster_ligandsLigand ComparisonTTRTTR Tetramer(Unstable)PocketsHalogen Binding Pockets(Hydrophobic)TTR->PocketsContainsISA5-ISA(1 Iodine)ISA->PocketsPartial Fill(Loose Fit)DISA3,5-DISA(2 Iodines)DISA->PocketsOptimal Fill(Steric Lock)Complex_WeakTTR:5-ISA Complex(Partial Stabilization)Pockets->Complex_WeakWith 5-ISAComplex_StrongTTR:3,5-DISA Complex(Kinetic Stabilization)Pockets->Complex_StrongWith 3,5-DISAAmyloidAmyloid FibrilsComplex_Weak->AmyloidSlow AggregationComplex_Strong->AmyloidBLOCKED

Caption: Structure-Activity Relationship in TTR Binding. The dual iodines of 3,5-DISA maximize hydrophobic interactions within the TTR channel.

Experimental Protocol: TTR Ligand Binding Assay

To verify the superior activity of 3,5-DISA, the following fluorescence displacement assay is recommended. This protocol relies on the displacement of a fluorescent probe (ANS) from the T4 binding site.

Objective

Determine the relative binding affinity (

Materials
  • Recombinant Human TTR: 2 µM in Phosphate Buffered Saline (PBS), pH 7.4.[1][3]

  • ANS Probe: 10 µM stock.[1]

  • Test Compounds: 3,5-DISA and 5-ISA (dissolved in DMSO, stock 10 mM).

  • Plate Reader: Fluorescence excitation at 360 nm, emission at 465 nm.[1][3]

Methodology
  • Preparation: Prepare a master mix of TTR (final conc. 0.4 µM) and ANS (final conc. 2 µM) in PBS.[1] Incubate for 10 minutes at room temperature. ANS fluorescence is high when bound to TTR.[1]

  • Dosing: Aliquot 98 µL of the TTR-ANS complex into 96-well black plates.

  • Titration: Add 2 µL of test compounds (3,5-DISA or 5-ISA) to achieve final concentrations ranging from 0.01 µM to 10 µM (logarithmic scale). Include a DMSO control (0% inhibition).[1]

  • Incubation: Incubate for 30 minutes at 25°C in the dark.

  • Measurement: Measure fluorescence intensity (RFU).

  • Analysis: Plot RFU vs. log[Concentration]. Calculate

    
     (concentration required to displace 50% of ANS).
    
Expected Results
  • 3,5-DISA: Lower

    
     (e.g., ~0.5 - 1.0 µM), indicating tighter binding and efficient displacement of ANS.[1][3]
    
  • 5-ISA: Higher

    
     (e.g., > 2.0 µM), indicating weaker affinity.[1][3]
    

References

  • Iodination of salicylic acid improves its binding to transthyretin. Source: National Institutes of Health (PubMed) URL:[Link]

  • Effectiveness of enriching lettuce with iodine using 5-iodosalicylic and 3,5-diiodosalicylic acids. Source: Food Chemistry (via PubMed) URL:[1][Link]

  • Uncouplers of oxidative phosphorylation: Mechanism and structure-activity relationships. Source: Biomolecules & Therapeutics URL:[1][Link]

  • Salicylate Activity.[1][5][6][7] 3. Structure Relationship to Systemic Acquired Resistance. Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • PubChem Compound Summary: 3,5-Diiodosalicylic acid. Source: National Center for Biotechnology Information URL:[1][Link]

differentiating 3,5-Diiodosalicylic acid from other halogenated salicylates

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Characterization Guide: 3,5-Diiodosalicylic Acid vs. Chlorinated and Brominated Analogs

Introduction: The Halogen Advantage

In the landscape of substituted salicylates, 3,5-Diiodosalicylic acid (3,5-DISA) occupies a unique niche. While its chlorinated and brominated cousins (3,5-Dichlorosalicylic acid [3,5-DClSA] and 3,5-Dibromosalicylic acid [3,5-DBrSA]) are primarily utilized for their bacteriostatic and fungicidal properties, 3,5-DISA is distinguished by its extreme lipophilicity and specific chaotropic utility in membrane biology.

This guide provides a technical roadmap to differentiate 3,5-DISA from these analogs, focusing on physicochemical divergence, spectroscopic identification, and its specialized application as a protein extraction agent (Lithium Diiodosalicylate - LIS).

Part 1: Physicochemical Profiling & Separation Logic

The primary differentiator between 3,5-DISA and its analogs is the Heavy Atom Effect , which drastically alters hydrophobicity (LogP) and acidity (pKa).

Comparative Properties Table
Property3,5-Diiodosalicylic Acid (3,5-DISA) 3,5-Dibromosalicylic Acid (3,5-DBrSA) 3,5-Dichlorosalicylic Acid (3,5-DClSA) Salicylic Acid (Control)
Molecular Weight 389.91 g/mol 295.91 g/mol 207.01 g/mol 138.12 g/mol
Halogen Atom Iodine (I)Bromine (Br)Chlorine (Cl)Hydrogen (H)
LogP (Lipophilicity) ~4.6 (High)~3.9~3.42.26
pKa (Acid Strength) ~2.6 (Est.)[1]~2.4~2.22.97
Solubility (Water) Very Low (< 0.2 g/L)LowLowModerate (2 g/L)
Isotopic Pattern Monoisotopic (100%

I)
Binary (1:1 ratio

Br/

Br)
Binary (3:1 ratio

Cl/

Cl)
N/A
The Separation Mechanism (HPLC)

Due to the significant LogP difference, Reverse-Phase HPLC (RP-HPLC) is the gold standard for separation. 3,5-DISA interacts most strongly with C18 stationary phases.

  • Protocol Insight: Standard salicylic acid methods often use isocratic elution. However, to resolve 3,5-DISA from 3,5-DBrSA impurities, a gradient method is required to elute the highly retained di-iodo species.

  • Stationary Phase: C18 (Octadecylsilyl), 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains protonation, sharpening peaks).

    • B: Methanol or Acetonitrile (MeOH provides better selectivity for halogenated aromatics due to pi-pi interactions).

Part 2: Spectroscopic Differentiation

When verifying the identity of a synthesized or purchased batch, Mass Spectrometry (MS) and NMR provide indisputable proof of identity, relying on the unique nuclear properties of iodine.

Mass Spectrometry (The Isotope Fingerprint)

This is the most robust differentiation method.

  • 3,5-DClSA: Shows a characteristic "M, M+2, M+4" cluster with intensities reflecting the 3:1 natural abundance of

    
    Cl/
    
    
    
    Cl.
  • 3,5-DBrSA: Shows a distinct 1:2:1 triplet pattern for the M, M+2, M+4 peaks due to the near 50/50 abundance of

    
    Br/
    
    
    
    Br.
  • 3,5-DISA: Iodine is monoisotopic (

    
    I). The mass spectrum will show a single dominant molecular ion peak  (M-) without the complex isotope clusters seen in Cl/Br analogs. This absence of isotope splitting is diagnostic.
    
Nuclear Magnetic Resonance ( H NMR)

The large iodine atoms exert a "Heavy Atom Effect," causing spin-orbit coupling that affects chemical shifts differently than electronegativity alone would predict.

  • Pattern: Aromatic region (7.0 - 8.5 ppm). You will observe two doublets (J ~ 2.0-2.5 Hz) corresponding to protons at positions 4 and 6.

  • Differentiation: The chemical shift of the protons in 3,5-DISA will be shifted upfield (shielded) relative to 3,5-DClSA due to the high polarizability and shielding anisotropy of the iodine atoms, despite iodine being electron-withdrawing.

Part 3: Biological Application – The LIS Extraction System

While chlorinated salicylates are often used as biocides, the lithium salt of 3,5-DISA (Lithium Diiodosalicylate or LIS) serves a critical role in membrane proteomics. It acts as a chaotropic agent .

Mechanism of Action

Unlike detergents (SDS, Triton X-100) that dissolve the entire lipid bilayer, LIS at controlled concentrations (10–30 mM) disrupts the hydrogen bonding networks of surface glycoproteins without solubilizing the lipid bilayer or the cytoskeletal inner core.

  • Selectivity: It preferentially extracts glycoproteins (e.g., glycophorin) while leaving cytoskeletal proteins (e.g., spectrin, actin) intact.

  • Validation: If you substitute LIS with Lithium 3,5-Dichlorosalicylate, the extraction efficiency drops significantly because the chloride analog lacks the specific chaotropic "softness" and large ionic radius of the di-iodo anion required to perturb the water structure around the membrane proteins.

Experimental Workflow: LIS Extraction
  • Step 1: Isolate cell membranes (e.g., via hypotonic lysis).

  • Step 2: Resuspend in 0.05 M Tris-HCl (pH 7.5).

  • Step 3: Add 0.3 M LIS (Lithium 3,5-Diiodosalicylate) to the suspension.

  • Step 4: Stir gently for 15 minutes at 4°C (Critical: Temperature control prevents denaturation).

  • Step 5: Centrifuge at 45,000 x g for 90 mins.

    • Supernatant: Contains solubilized glycoproteins.[2][3]

    • Pellet: Contains lipids and cytoskeletal elements.

LIS_Extraction Membrane Crude Membrane Fraction LIS_Add Add 0.3M Lithium 3,5-Diiodosalicylate (Chaotropic Agent) Membrane->LIS_Add Incubation Incubate 15 min @ 4°C (Disrupts H-bonds, preserves lipids) LIS_Add->Incubation Centrifuge Centrifuge 45,000 x g Incubation->Centrifuge Supernatant Supernatant: Solubilized Glycoproteins Centrifuge->Supernatant Soluble Phase Pellet Pellet: Cytoskeleton & Lipids Centrifuge->Pellet Insoluble Phase

Figure 1: Selective protein extraction workflow using Lithium 3,5-Diiodosalicylate (LIS).

Part 4: Mitochondrial Uncoupling (Toxicology & Pharmacology)

All halogenated salicylates act as protonophores , uncoupling oxidative phosphorylation. However, 3,5-DISA is the most potent in this class due to its lipophilicity.

The Protonophore Cycle
  • Protonation: In the acidic intermembrane space (IMS), the anionic 3,5-DISA binds a proton (

    
    ) to become neutral.
    
  • Diffusion: The neutral, highly lipophilic molecule diffuses across the inner mitochondrial membrane (IMM) into the matrix.

  • Deprotonation: In the alkaline matrix, it releases the proton (dissipating the gradient).

  • Return: The anionic species utilizes the delocalized charge of the aromatic ring (stabilized by the iodines) to diffuse back to the IMS, resetting the cycle.

Differentiating Factor: 3,5-DISA causes uncoupling at lower concentrations than 3,5-DClSA because its higher LogP facilitates faster transit through the lipid bilayer.

Protonophore_Cycle cluster_IMS Intermembrane Space (High H+) cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Matrix (Low H+) H_out H+ DISA_H_out DISA-H H_out->DISA_H_out DISA_minus_out DISA- DISA_minus_out->DISA_H_out + H+ DISA_H_in DISA-H DISA_H_out->DISA_H_in Crosses Membrane Diffusion_In Diffusion (Lipophilic) Diffusion_Out Return (Anionic) DISA_minus_in DISA- DISA_H_in->DISA_minus_in Releases H+ DISA_minus_in->DISA_minus_out Return Path H_in H+ DISA_minus_in->H_in

Figure 2: Mechanism of mitochondrial uncoupling by 3,5-Diiodosalicylic acid.

References

  • PubChem. (2025).[1][4] 3,5-Diiodosalicylic acid: Chemical and Physical Properties. National Library of Medicine. [Link]

  • Marchesi, V. T., & Andrews, E. P. (1971). Glycoproteins: isolation from cell membranes with lithium diiodosalicylate.[2][3] Science, 174(4015), 1247-1248. [Link]

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation.[5] Environmental Health Perspectives, 87, 213-218. [Link]

  • Urry, D. W., et al. (1982). Spectroscopic characterization of halogenated salicylates. Spectrochimica Acta Part A: Molecular Spectroscopy.

Sources

A Senior Application Scientist's Guide to the Melting Point of 3,5-Diiodosalicylic Acid: A Standard for Purity and Identity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, establishing the identity and purity of a compound is a foundational requirement. The melting point is a critical physical property that serves as a primary indicator of a substance's purity. This guide provides an in-depth analysis of the melting point standard for pure 3,5-Diiodosalicylic acid (CAS 133-91-5), a key intermediate in pharmaceutical manufacturing. We will explore the established melting point range, compare it with potential impurities, and detail a robust protocol for its verification, grounding our discussion in established scientific principles.

The Significance of Melting Point as a Quality Attribute

The transition from a solid to a liquid state occurs at a specific temperature for a pure crystalline compound. This is because the molecules are arranged in a highly ordered crystal lattice, and a consistent amount of thermal energy is required to overcome these intermolecular forces. For pure, nonionic crystalline compounds, this transition is typically sharp, occurring over a narrow range of 0.5 to 1.0°C.[1]

The presence of even small amounts of miscible impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, requiring less energy to break them apart. Consequently, impurities typically cause two observable effects: a depression of the melting point and a broadening of the melting range.[1][2] Therefore, the melting point is not just a physical constant but a sensitive and cost-effective method for an initial assessment of purity.[3][4]

Establishing the Melting Point Standard for 3,5-Diiodosalicylic Acid

A review of authoritative chemical literature and commercial supplier data reveals a consensus on the melting point of high-purity 3,5-Diiodosalicylic acid, although the reported ranges show slight variations. Most sources indicate that the compound melts with decomposition.

The accepted melting point for pure 3,5-Diiodosalicylic acid generally falls within the range of 232°C to 236°C .[5][6][7] Reputable synthesis procedures report achieving a product with a sharp melting point of 235–236°C.[7][8] Other sources provide slightly broader ranges, such as 230-240°C or 225.5-234.5°C, which may account for minor variations in analytical methods or purity levels.[9][10] For the purpose of setting an internal standard, a narrow range, such as 234-236°C , should be the target for a sample of ≥99% purity.

Performance Comparison: The Impact of Synthesis By-Products

The most common method for synthesizing 3,5-Diiodosalicylic acid is the iodination of salicylic acid.[5][8] Incomplete reactions or inadequate purification can leave residual starting materials or by-products in the final product, all of which will alter the observed melting point.

CompoundRoleCAS NumberMolecular Weight ( g/mol )Expected Melting Point (°C)
3,5-Diiodosalicylic Acid Pure Product 133-91-5389.91232 - 236 [5][6]
Salicylic AcidStarting Material69-72-7138.12158 - 161[11]
Mono-iodosalicylic AcidsImpurity/By-productVarious264.02Variable (Significantly lower than di-iodo form)
Free Iodine (I₂)Impurity7553-56-2253.81113.7

As the data illustrates, the presence of salicylic acid, a common process-related impurity, would drastically lower and broaden the melting range. The presence of mono-iodinated intermediates would have a similar, albeit less pronounced, effect. A yellow or brownish tint in the final product may suggest the presence of residual iodine, which can be removed by washing with a sodium sulfite solution.[5][8]

Experimental Protocol: Capillary Melting Point Determination

This section details the standard capillary method for verifying the melting point of 3,5-Diiodosalicylic acid, a technique recognized by major pharmacopeias.[4] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To accurately determine the melting range of a 3,5-Diiodosalicylic acid sample and assess its purity based on this parameter.

Materials:

  • 3,5-Diiodosalicylic acid sample

  • Melting point apparatus (e.g., Mel-Temp, OptiMelt, or Thiele tube setup)

  • Melting point capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Methodology:

Step 1: Sample Preparation (The Causality of Form)

  • Rationale: Heat transfer within the sample must be rapid and uniform to observe a sharp melting point. Large crystals will heat unevenly. The sample must also be completely dry, as moisture can act as an impurity.[3]

  • Procedure:

    • Place a small amount of the 3,5-Diiodosalicylic acid sample in a clean, dry mortar.

    • Gently grind the sample into a fine, homogeneous powder.[3][4]

    • Press the open end of a capillary tube into the powder several times until a small amount of sample enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder into a dense column at the sealed end. The column height should be 2-4 mm.

Step 2: Initial (Rapid) Determination

  • Rationale: To save time, a preliminary determination with a fast ramp rate is performed to identify the approximate melting range.

  • Procedure:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15°C per minute).

    • Observe the sample and note the approximate temperature at which it melts. This provides a target for the more accurate measurement to follow.

Step 3: Accurate (Slow) Determination

  • Rationale: The rate of temperature increase is the most critical parameter for an accurate reading.[4] If the temperature rises too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range. A slow ramp rate of 1-2°C per minute ensures thermal equilibrium between the sample, heating block, and thermometer.[1]

  • Procedure:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in Step 2.

    • Insert a new, freshly packed capillary tube.

    • Heat the block rapidly to about 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

    • Repeat the accurate determination at least twice with fresh samples to ensure consistency. The results should be within 1°C of each other.

Step 4: Interpretation of Results

  • High Purity Sample (≥99%): Will exhibit a sharp melting range of 1-2°C, falling within the established standard of 232-236°C.

  • Impure Sample: Will show a depressed melting point (the range begins below 232°C) and a broad melting range (>3°C).[1][5] For example, a reading of 225-231°C strongly suggests the presence of impurities.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Step 1: Sample Preparation cluster_det Step 2 & 3: Determination cluster_rec Step 4: Data Recording & Analysis Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Pack Capillary Tube (2-4 mm) Prep2->Prep3 Det1 Insert Sample into Apparatus Prep3->Det1 Det2 Rapid Scan (10-15°C/min) to find approximate MP Det1->Det2 Det3 Cool Apparatus Det2->Det3 Det4 Slow Scan (1-2°C/min) near approximate MP Det3->Det4 Rec1 Record T1 (First liquid drop) Det4->Rec1 Rec2 Record T2 (All solid melts) Rec1->Rec2 Rec3 Calculate Melting Range (T1 - T2) Rec2->Rec3 Rec4 Compare to Standard (232-236°C) Rec3->Rec4

Caption: Workflow for accurate melting point determination.

References

  • Benchchem.
  • Chem-Impex. 3,5-Diiodosalicylic acid.
  • Calibre Chemicals. 3,5-Diiodo Salicylic Acid (DISA) Manufacturer.
  • DrugFuture. 3,5-Diiodosalicylic Acid.
  • Thermo Scientific Chemicals. 3,5-Diiodosalicylic acid, 97% 100 g.
  • Alfa Chemistry. CAS 133-91-5 3,5-Diiodosalicylic acid.
  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide.
  • ASTM International. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3,5-Diiodosalicylic Acid | 133-91-5.
  • Organic Syntheses. Salicylic acid, 3,5-diiodo-.
  • University of Calgary.
  • Fisher Scientific. 3,5-Diiodosalicylic acid, 97% 100 g | Buy Online | Thermo Scientific Chemicals.
  • Google Patents.
  • METTLER TOLEDO.
  • Stanford Research Systems.
  • Google Patents. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid.
  • Sigma-Aldrich. 3,5-Diiodosalicylic acid 99 133-91-5.
  • Ottokemi. 3,5-Diiodosalicylic acid, 99% 133-91-5 India.
  • Baetro.
  • Chemistry Stack Exchange.

Sources

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